molecular formula C9H11BrN2 B1375457 5-Bromo-2-(pyrrolidin-2-YL)pyridine CAS No. 886365-48-6

5-Bromo-2-(pyrrolidin-2-YL)pyridine

Cat. No.: B1375457
CAS No.: 886365-48-6
M. Wt: 227.1 g/mol
InChI Key: JLTGSHMIZYILLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(pyrrolidin-2-yl)pyridine ( 886365-48-6) is a versatile brominated pyridine derivative with a molecular formula of C 9 H 11 BrN 2 and a molecular weight of 227.10 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in pharmaceutical research and development for constructing more complex molecules. Its structure, featuring both a bromine atom and a pyrrolidine ring, makes it a suitable precursor for metal-catalyzed cross-coupling reactions and other functional group transformations. The compound has a boiling point of approximately 298 °C and a flash point of around 134 °C . Its density is reported to be 1.434 g/cm³ . For safe handling, it is recommended to store this material in a cool, dark place under an inert atmosphere . Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTGSHMIZYILLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296310
Record name 5-Bromo-2-(2-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-48-6
Record name 5-Bromo-2-(2-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-(pyrrolidin-2-yl)pyridine is a crucial heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Varenicline, a medication used for smoking cessation. The strategic placement of the bromine atom and the chiral pyrrolidine moiety on the pyridine ring makes it a versatile precursor for the introduction of further molecular complexity through various cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth analysis of the methodologies, experimental protocols, and the chemical principles that underpin these approaches.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis routes are presented with a focus on practicality, efficiency, and scalability, providing a solid foundation for laboratory application and process development.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary strategies, each with its own set of advantages and challenges:

  • Linear Synthesis via N-Protected Proline Derivatives: This is a widely adopted and robust approach that involves the coupling of an N-protected proline derivative with a suitably activated pyridine ring, followed by deprotection. The use of protecting groups is essential to control the reactivity of the pyrrolidine nitrogen.

  • Convergent Synthesis Strategies: These routes involve the synthesis of the pyrrolidine and pyridine rings separately, followed by their coupling in the later stages of the synthesis. While potentially more complex, convergent approaches can offer greater flexibility in the synthesis of analogues.

This guide will primarily focus on the linear synthesis approach due to its prevalence and well-documented procedures.

Detailed Synthesis Route: Linear Approach via N-Protected Proline

This strategy typically commences with the coupling of an N-protected proline, such as N-Boc-L-proline, with a di-substituted pyridine, most commonly 2,5-dibromopyridine. The subsequent steps involve the removal of the protecting group to yield the target compound.

Visualizing the Workflow: Linear Synthesis

Linear_Synthesis_Workflow Start N-Boc-L-proline + 2,5-Dibromopyridine Coupling Coupling Reaction (e.g., Grignard or Lithiation) Start->Coupling Intermediate N-Boc-5-bromo-2-(pyrrolidin-2-yl)pyridine Coupling->Intermediate Deprotection Acidic Deprotection Intermediate->Deprotection Product This compound Deprotection->Product

Caption: A simplified workflow of the linear synthesis approach.

Step-by-Step Experimental Protocol

This protocol is a synthesized representation of common practices and should be adapted and optimized for specific laboratory conditions.

Step 1: Preparation of the N-Boc-pyrrolidine Intermediate

The initial and most critical step is the formation of the C-C bond between the pyridine and pyrrolidine rings. This is typically achieved through organometallic coupling.

  • Methodology Rationale: The use of an organolithium or Grignard reagent generated from 2,5-dibromopyridine allows for selective nucleophilic attack on an electrophilic proline derivative. Alternatively, a nucleophilic proline derivative can be reacted with the electrophilic pyridine. The N-Boc protecting group is crucial to prevent side reactions involving the acidic N-H proton of the pyrrolidine ring and to control the nucleophilicity of the nitrogen atom.

Protocol:

  • Preparation of the Organometallic Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 eq) dropwise, maintaining the temperature below -70 °C. The reaction mixture will typically change color, indicating the formation of the lithiated species. Stir for 30-60 minutes at this temperature.

  • Coupling with N-Boc-L-proline Derivative: In a separate flask, a suitable electrophilic proline derivative, such as N-Boc-L-proline N-methoxy-N-methylamide (Weinreb amide), is dissolved in anhydrous THF.

  • The solution of the lithiated pyridine is then slowly transferred via cannula to the solution of the proline derivative at -78 °C.

  • The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield N-Boc-5-bromo-2-(pyrrolidin-2-yl)pyridine.

Step 2: Deprotection of the Pyrrolidine Nitrogen

The final step is the removal of the Boc protecting group to unveil the secondary amine of the pyrrolidine ring.

  • Methodology Rationale: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Treatment with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), efficiently cleaves the Boc group to liberate the free amine.

Protocol:

  • Dissolve the N-Boc-5-bromo-2-(pyrrolidin-2-yl)pyridine intermediate (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add an excess of a strong acid, for example, a solution of HCl in dioxane or neat TFA, at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the solvent and excess acid are removed under reduced pressure. The residue is then dissolved in water and basified with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of >10.

  • The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford this compound. The product can be further purified by crystallization or chromatography if necessary.

Quantitative Data Summary

The efficiency of the synthesis can vary significantly based on the specific reagents and conditions employed. The following table provides a general comparison of expected outcomes.

ParameterLinear Synthesis via N-Protected Proline
Overall Yield 25-40%
Number of Steps 2-3
Scalability Moderate to High
Key Challenges - Handling of organometallic reagents- Potential for side reactions- Chromatographic purification
Stereochemical Integrity Generally well-preserved if starting from enantiopure proline.

Alternative and Emerging Synthetic Approaches

While the linear approach is well-established, research continues to explore more efficient and versatile methods.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advancements in organometallic chemistry have enabled the use of palladium-catalyzed cross-coupling reactions for the synthesis of 2-(pyrrolidin-2-yl)pyridine derivatives. For instance, a Suzuki-Miyaura coupling between a bromopyridine and a pyrrolidinylboronic acid derivative could offer a milder and more functional group tolerant alternative.[1]

Enantioselective Synthesis

For applications requiring high enantiopurity, enantioselective methods are of great interest. These can involve asymmetric catalysis to construct the chiral pyrrolidine ring or the use of chiral auxiliaries.[2][3][4] Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is a powerful method for the enantioselective synthesis of pyrrolidines.[4]

Visualizing an Alternative Pathway: Cross-Coupling

Cross_Coupling_Pathway Start_A 5-Bromopyridine Derivative Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start_A->Coupling Start_B N-Protected Pyrrolidinylboronic Ester Start_B->Coupling Intermediate N-Protected this compound Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Product This compound Deprotection->Product

Caption: A conceptual diagram of a Suzuki-Miyaura cross-coupling approach.

Conclusion

The synthesis of this compound is a well-trodden path in organic synthesis, primarily due to its importance as a pharmaceutical intermediate. The linear approach starting from N-protected proline and 2,5-dibromopyridine remains a reliable and scalable method. However, the continuous evolution of synthetic methodologies, particularly in the realm of cross-coupling and enantioselective catalysis, offers exciting prospects for the development of even more efficient and elegant routes to this valuable compound and its derivatives. The choice of a specific synthetic strategy will ultimately depend on the desired scale, purity requirements, and the available resources and expertise.

References

Spectroscopic Characterization of 5-Bromo-2-(pyrrolidin-2-yl)pyridine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Bromo-2-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By dissecting the contributions of the 5-bromopyridine and pyrrolidine moieties, this guide offers researchers a robust framework for the identification and characterization of this molecule. The methodologies presented herein are grounded in established protocols, ensuring a scientifically rigorous approach to spectral prediction and interpretation.

Introduction: The Structural and Chemical Landscape

This compound is a bicyclic heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidine ring at the 2-position. The pyridine ring, an aromatic heterocycle, is electron-deficient due to the electronegative nitrogen atom. The bromine substituent further withdraws electron density through induction. In contrast, the pyrrolidine ring is a saturated, non-aromatic amine, which is significantly more basic than pyridine.[1][2] The interplay of these two distinct ring systems dictates the molecule's chemical reactivity and is expected to give rise to a unique spectroscopic signature. Understanding this signature is paramount for confirming the compound's identity and purity in synthetic and medicinal chemistry applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, we will predict the ¹H (proton) and ¹³C (carbon-13) NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to the protons on both the pyridine and pyrrolidine rings. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-6 (Pyridine)8.2 - 8.4Doublet (d)~2.5Located ortho to the pyridine nitrogen, this proton is significantly deshielded.
H-4 (Pyridine)7.6 - 7.8Doublet of doublets (dd)~8.5, 2.5Coupled to both H-3 and H-6, its chemical shift is influenced by the adjacent bromine.
H-3 (Pyridine)7.2 - 7.4Doublet (d)~8.5Coupled to H-4, this proton is in a relatively standard aromatic region.
H-2' (Pyrrolidine)4.0 - 4.2Triplet (t) or Multiplet (m)~7-8This methine proton is directly attached to the pyridine ring and adjacent to the pyrrolidine nitrogen, leading to a downfield shift.
H-5' (Pyrrolidine)3.0 - 3.4Multiplet (m)-These protons are adjacent to the nitrogen atom and are expected to be diastereotopic.
H-3', H-4' (Pyrrolidine)1.8 - 2.2Multiplet (m)-These methylene protons are in a typical aliphatic region.
NH (Pyrrolidine)2.5 - 4.0Broad singlet (br s)-The chemical shift of the N-H proton is variable and depends on solvent and concentration.

Expertise & Experience: The prediction of distinct signals for the pyridine protons is based on the well-established electronic effects in substituted pyridines. The electron-withdrawing nature of the nitrogen and bromine atoms leads to a general downfield shift for the ring protons compared to benzene. The pyrrolidine protons' chemical shifts are predicted based on their proximity to the electronegative nitrogen atom and the pyridine ring.

Workflow for NMR Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) acq_1H Acquire 1D ¹H Spectrum (16-32 scans) prep->acq_1H acq_13C Acquire 1D ¹³C Spectrum (1024-4096 scans) acq_1H->acq_13C proc Fourier Transform, Phase Correction, Baseline Correction acq_1H->proc acq_2D Acquire 2D Spectra (COSY, HSQC) for structural confirmation acq_13C->acq_2D ref Reference spectra (TMS or residual solvent peak) proc->ref analysis Integration, Peak Picking, Coupling Constant Measurement ref->analysis assign Assign signals to molecular structure analysis->assign

Caption: Workflow for NMR analysis of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 (Pyridine)160 - 165Attached to the pyrrolidine ring, this carbon is significantly deshielded.
C-6 (Pyridine)148 - 152Alpha to the pyridine nitrogen, showing a characteristic downfield shift.
C-4 (Pyridine)138 - 142Influenced by the adjacent bromine and nitrogen.
C-5 (Pyridine)118 - 122Directly attached to bromine, its chemical shift is significantly affected.
C-3 (Pyridine)120 - 125A standard aromatic carbon chemical shift.
C-2' (Pyrrolidine)60 - 65The methine carbon attached to the pyridine ring and adjacent to nitrogen.
C-5' (Pyrrolidine)45 - 50The methylene carbon adjacent to the nitrogen.
C-3', C-4' (Pyrrolidine)25 - 35Aliphatic methylene carbons of the pyrrolidine ring.

Trustworthiness: These predictions are based on established substituent effects on pyridine and pyrrolidine rings.[3] The use of 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for the unambiguous assignment of these signals in an experimental setting.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensityRationale
3300 - 3400N-H stretch (pyrrolidine)Medium, BroadCharacteristic of a secondary amine. The broadness is due to hydrogen bonding.[4][5][6]
3000 - 3100C-H stretch (aromatic)MediumTypical for C-H bonds on a pyridine ring.
2850 - 2960C-H stretch (aliphatic)StrongCorresponding to the C-H bonds of the pyrrolidine ring.[4][5][6]
1550 - 1600C=N and C=C stretching (pyridine ring)Medium to StrongCharacteristic aromatic ring vibrations.
1400 - 1450CH₂ bending (pyrrolidine)MediumScissoring and bending vibrations of the methylene groups.
1000 - 1100C-N stretchingMediumFor both the pyridine and pyrrolidine C-N bonds.
600 - 800C-Br stretchMedium to StrongThe position is characteristic for a C-Br bond on an aromatic ring.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

  • Data Acquisition: The sample is placed in an FTIR (Fourier-transform infrared) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is acquired.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Table 4: Predicted Key m/z Peaks for this compound

m/z ValueIonRationale
227/229[M]⁺˙Molecular Ion Peak: The presence of a bromine atom will result in a characteristic M and M+2 isotopic pattern with approximately equal intensity, confirming the presence of one bromine atom.
157[M - C₄H₈N]⁺Loss of the pyrrolidine ring via cleavage of the C-C bond connecting it to the pyridine ring.
70[C₄H₈N]⁺The pyrrolidine ring fragment.
148[M - Br]⁺Loss of the bromine atom.

Authoritative Grounding: The fragmentation of heterocyclic compounds in mass spectrometry is a well-studied field. The predicted fragmentation pathways are based on the known stability of aromatic cations and the typical cleavage patterns of alkyl-substituted aromatic rings and saturated nitrogen heterocycles.[7][8]

Visualizing Fragmentation:

MS_Fragmentation M [M]⁺˙ m/z 227/229 F1 [M - C₄H₈N]⁺ m/z 157 M->F1 - C₄H₈N F2 [C₄H₈N]⁺ m/z 70 M->F2 α-cleavage F3 [M - Br]⁺ m/z 148 M->F3 - Br

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The forecasted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and a thorough understanding of the chemical properties of the constituent pyridine and pyrrolidine moieties. While experimental verification is the ultimate standard, this in-depth guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this compound, aiding in its synthesis, purification, and identification. The provided protocols and workflows further offer a practical framework for the acquisition and interpretation of actual experimental data.

References

5-Bromo-2-(pyrrolidin-2-yl)pyridine CAS number 886365-48-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 886365-48-6, a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. The document details the compound's physicochemical properties, provides a robust, proposed synthetic route with a detailed purification protocol, and explores its chemical reactivity through key synthetic transformations. Furthermore, it includes predicted analytical data for characterization, comprehensive safety and handling procedures, and contextualizes its utility within modern medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Value of the Pyrrolidinyl-Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and its ability to engage in favorable interactions with a wide range of biological targets.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility make it a foundational element in drug design.[1][3]

Similarly, the saturated pyrrolidine ring is one of the most prevalent nitrogen heterocycles in pharmaceutical science.[4] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, often leading to improved binding affinity and physicochemical properties.[4]

The conjugation of these two powerful moieties in This compound creates a versatile and highly valuable building block. The structure combines the 3D stereochemical complexity of the pyrrolidine ring with the aromatic, hydrogen-bonding capabilities of the pyridine core. Crucially, the bromine atom at the 5-position serves as an exceptionally versatile synthetic handle for elaboration via modern cross-coupling methodologies, enabling the rapid generation of diverse compound libraries for biological screening.[5][6]

Physicochemical and Structural Properties

A summary of the key identification and physical properties for this compound is provided below. The physical properties are predominantly predicted values derived from computational models.

PropertyValueSource(s)
CAS Number 886365-48-6N/A
Molecular Formula C₉H₁₁BrN₂[7]
Molecular Weight 227.10 g/mol [7]
IUPAC Name This compound[7]
SMILES BrC1=CN=C(C2NCCC2)C=C1N/A
InChI Key JLTGSHMIZYILLU-UHFFFAOYSA-N[7]
Boiling Point 298 °C (Predicted)N/A
Density 1.434 g/cm³ (Predicted)N/A
pKa 8.66 ± 0.10 (Predicted)N/A
Storage 2-8°C, Inert Atmosphere, DarkN/A

Synthesis and Purification

Proposed Synthetic Pathway: Negishi Cross-Coupling

The proposed synthesis involves the regioselective coupling of an N-protected 2-pyrrolidinylzinc reagent with 2,5-dibromopyridine. The bromine at the 2-position of the pyridine ring is known to be more susceptible to metal-halogen exchange and subsequent coupling than the bromine at the 5-position, providing the desired regiochemical outcome.[10] The N-Boc protecting group is used to facilitate the initial lithiation and is readily removed post-coupling.

Synthesis_Workflow cluster_0 Part 1: Organozinc Reagent Preparation cluster_1 Part 2: Negishi Coupling & Deprotection cluster_2 Part 3: Purification A N-Boc-pyrrolidine B N-Boc-2-lithiopyrrolidine A->B s-BuLi, (-)-sparteine THF, -78 °C C N-Boc-2-pyrrolidinylzinc chloride B->C ZnCl₂ -78 °C to rt E N-Boc-5-bromo-2-(pyrrolidin-2-yl)pyridine C->E Pd(OAc)₂, CPhos Toluene, rt D 2,5-Dibromopyridine D->E F This compound (Final Product) E->F TFA or HCl DCM G Crude Product H Silica Gel Column Chromatography G->H Load onto column I Pure Product H->I Elute with Hexane/EtOAc/TEA

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

PART A: Preparation of N-Boc-2-pyrrolidinylzinc chloride

  • Rationale: This protocol first generates a chiral organolithium species via asymmetric deprotonation, which is then transmetalated with zinc chloride to produce the less reactive and more stable organozinc reagent required for the Negishi coupling.[9][11]

  • To an oven-dried, argon-purged flask, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add (-)-sparteine (1.1 equiv.) followed by sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.1 equiv.) dropwise. Stir the solution for 15 minutes.

  • Add a solution of N-Boc-pyrrolidine (1.0 equiv.) in anhydrous THF (20 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 3 hours to ensure complete formation of the organolithium intermediate.

  • In a separate argon-purged flask, prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.2 equiv.) in anhydrous THF (50 mL).

  • Transfer the ZnCl₂ solution to the organolithium solution at -78 °C via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. This solution of N-Boc-2-pyrrolidinylzinc chloride is used directly in the next step.

PART B: Negishi Coupling and Deprotection

  • Rationale: The palladium catalyst, supported by a biarylphosphine ligand like CPhos, effectively promotes the C(sp³)–C(sp²) coupling between the organozinc reagent and the more reactive 2-position of 2,5-dibromopyridine.[9] Trifluoroacetic acid (TFA) is then used for the clean and efficient removal of the Boc protecting group.

  • To a new oven-dried, argon-purged flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and CPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.05 equiv.).

  • Add 2,5-dibromopyridine (1.0 equiv.) and anhydrous toluene (80 mL).

  • Transfer the previously prepared organozinc solution to this flask via cannula at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS for the consumption of 2,5-dibromopyridine.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-5-bromo-2-(pyrrolidin-2-yl)pyridine.

  • Dissolve the crude intermediate in dichloromethane (DCM, 50 mL). Add trifluoroacetic acid (TFA, 5.0 equiv.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (pH > 8).

  • Extract with DCM (3 x 50 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude final product.

Detailed Experimental Protocol: Purification
  • Rationale: Silica gel column chromatography is the standard method for purifying organic compounds. A hexane/ethyl acetate gradient is used to elute compounds of increasing polarity. A small amount of triethylamine (TEA) is added to the mobile phase to prevent the basic amine product from streaking on the acidic silica gel, ensuring sharp, well-defined bands and efficient separation.

  • Prepare a slurry of silica gel (230-400 mesh) in 5% ethyl acetate in hexanes.

  • Pour the slurry into a glass chromatography column and pack securely, allowing excess solvent to drain until it is level with the top of the silica bed.

  • Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM, adding silica, and evaporating the solvent.

  • Carefully load the dried, adsorbed crude product onto the top of the prepared column.

  • Begin elution with a mobile phase of 5% ethyl acetate / 94.5% hexanes / 0.5% triethylamine.

  • Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, 30% ethyl acetate) to elute the product.

  • Collect fractions and analyze them by TLC using a suitable stain (e.g., potassium permanganate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.

Chemical Reactivity for Drug Development

The title compound possesses two primary sites for synthetic diversification, making it a powerful scaffold for building molecular complexity.

  • C-Br Bond (Pyridine C5): This site is ideal for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

  • N-H Bond (Pyrrolidine): The secondary amine is a nucleophile that can be readily alkylated, acylated, or used in reductive amination to append a wide variety of side chains.

Reactivity_Pathways cluster_0 C-Br Coupling Reactions cluster_1 N-H Functionalization start this compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki Ar-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald R₂NH Pd Catalyst, Base alkylation Alkylation / Acylation (N-R / N-Acyl) start->alkylation R-X or (RCO)₂O Base product1 5-Aryl-2-(pyrrolidin-2-yl)pyridine suzuki->product1 product2 5-Amino-2-(pyrrolidin-2-yl)pyridine buchwald->product2 product3 5-Bromo-2-(1-alkyl/acyl-pyrrolidin-2-yl)pyridine alkylation->product3

Caption: Key reaction pathways for synthetic diversification.

Protocol: Suzuki-Miyaura Coupling
  • Rationale: This protocol describes the formation of a C-C bond at the 5-position of the pyridine ring, a cornerstone reaction in drug discovery for synthesizing biaryl structures.[6][12] A standard palladium catalyst and base are used in a dioxane/water solvent system.

  • To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

  • Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio, to achieve a 0.1 M concentration of the starting bromide).

  • Heat the reaction mixture to 90 °C in a preheated oil bath and stir for 8-16 hours.

  • Monitor reaction completion by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol: Buchwald-Hartwig Amination
  • Rationale: This protocol facilitates the formation of a C-N bond, allowing for the introduction of various amine functionalities, which are critical pharmacophoric elements.[13][14] A palladium precatalyst, a specialized biarylphosphine ligand, and a strong, non-nucleophilic base are essential for this transformation.

  • In a glovebox or under a stream of argon, add to an oven-dried Schlenk flask: the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.08 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).

  • Add this compound (1.0 equiv.).

  • Seal the flask, remove from the glovebox, and add the desired amine (1.2 equiv.) followed by anhydrous, degassed toluene via syringe.

  • Heat the mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with water. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Analytical Characterization (Predicted)

No experimental spectra for this specific compound are publicly available. The following data are predicted based on the chemical structure and analysis of similar bromopyridine derivatives.

TechniquePredicted Data
¹H NMR Pyridine Ring: δ ~8.5 (d, 1H, H6), ~7.8 (dd, 1H, H4), ~7.4 (d, 1H, H3). Pyrrolidine Ring: δ ~4.0 (t, 1H, H2'), ~3.2-3.4 (m, 2H, H5'), ~2.0-2.2 (m, 4H, H3' & H4'). N-H: Broad singlet, variable ppm.
¹³C NMR Pyridine Ring: δ ~165 (C2), ~150 (C6), ~140 (C4), ~122 (C3), ~118 (C5-Br). Pyrrolidine Ring: δ ~60 (C2'), ~47 (C5'), ~35 (C3'), ~26 (C4').
Mass Spec (EI) M⁺: m/z 226/228 (Characteristic ~1:1 ratio for Br isotope). Fragmentation: Loss of pyrrolidine (m/z 70), leading to a fragment at m/z 156/158.
Methodology for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile). Analyze using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Safety and Handling

This compound is a research chemical and should be handled by trained personnel in a laboratory setting.

Hazard Identification
  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Safe Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles (ANSI Z87.1 certified).

  • Handling: Avoid all personal contact. Do not weigh the material on an open bench. Use powder-free gloves and change them immediately if contaminated.

  • Spill Response: In case of a small spill, decontaminate the area with a suitable absorbent material. For larger spills, evacuate the area and follow emergency procedures. A solution of sodium thiosulfate can be used to neutralize reactive bromine compounds.[15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, dark, and well-ventilated area under an inert atmosphere (argon or nitrogen) at 2-8 °C.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages for drug discovery programs. Its combination of a three-dimensional saturated heterocycle, an aromatic hydrogen-bonding region, and a versatile synthetic handle for cross-coupling reactions provides chemists with a powerful platform for the rapid synthesis of novel and diverse molecular entities. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to incorporate this valuable scaffold into their research and development efforts.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 5-Bromo-2-(pyrrolidin-2-yl)pyridine (CAS No. 886365-48-6). This document is intended for researchers, scientists, and drug development professionals who utilize heterocyclic building blocks in the design and synthesis of novel chemical entities. We will delve into the strategic importance of this scaffold, detailed methodologies for its synthesis and characterization, and an exploration of its structural and electronic attributes through spectroscopic and computational analyses.

Strategic Importance in Medicinal Chemistry

This compound is a valuable heterocyclic building block in drug discovery.[1] Its structure incorporates two key pharmacophores: a bromopyridine ring and a pyrrolidine moiety. The pyridine scaffold is a prevalent feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2] The bromine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular complexity.[3][4]

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a cornerstone of many biologically active molecules and natural products.[5] Its non-planar, three-dimensional structure allows for the exploration of chemical space beyond flat aromatic systems, which is often crucial for achieving high-affinity and selective interactions with biological targets.[5] The combination of these two moieties in a single molecule provides a powerful platform for generating diverse libraries of compounds with potential therapeutic applications, ranging from neuroscience to oncology.[6][7]

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. Below is a representative, field-proven protocol.

Synthetic Workflow Overview

The synthesis is conceptualized as a two-step process: first, the preparation of a suitable protected pyrrolidine precursor, followed by its coupling to the bromopyridine core. This ensures control over reactivity and minimizes side-product formation.

G cluster_0 Step 1: Pyrrolidine Preparation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification A L-Proline B Boc-L-Proline A->B Boc₂O, NaOH (Protection) D N-Boc-2-(5-bromopyridin-2-yl)pyrrolidine B->D C 2,5-Dibromopyridine C->D  Pd₂(dba)₃, Xantphos, Cs₂CO₃ (Buchwald-Hartwig) E This compound (Final Product) D->E TFA or HCl (Deprotection) F Crude Product E->F G Purified Product F->G Silica Gel Chromatography G cluster_0 DFT Workflow A Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C Verify Minimum D FMO Analysis (HOMO/LUMO) B->D E MEP Analysis B->E F Predicted Properties: - Stability - Reactivity Sites - Spectroscopic Data D->F E->F

References

5-Bromo-2-(pyrrolidin-2-yl)pyridine: A Heterocyclic Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridine-Pyrrolidine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, consistently incorporated into a diverse array of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a versatile synthetic handle makes it a cornerstone of drug design. When fused with a pyrrolidine moiety—another critical five-membered nitrogenous heterocycle prevalent in bioactive natural products and pharmaceuticals—the resulting architectural motif offers a unique combination of structural rigidity, chirality, and diverse chemical functionality.[3] 5-Bromo-2-(pyrrolidin-2-yl)pyridine emerges as a particularly valuable building block within this class, offering a strategic entry point for the synthesis of complex molecular entities with significant therapeutic potential. The bromine atom at the 5-position of the pyridine ring provides a reactive site for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound as a pivotal heterocyclic building block in contemporary drug discovery.

Physicochemical and Structural Properties

This compound is a stable, solid organic compound at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 886365-48-6[4][5][6][7][8]
Molecular Formula C₉H₁₁BrN₂[4][5][6][7]
Molecular Weight 227.10 g/mol [4][9]
Boiling Point 298 °C[6]
Density 1.434 g/cm³[6]
Storage 2-8 °C under inert atmosphere[4][6]

The structure of this compound, featuring a chiral center at the 2-position of the pyrrolidine ring, is depicted below. The presence of both a pyridine and a pyrrolidine ring imparts a unique electronic and conformational profile to the molecule.

Caption: Structure of this compound.

Synthesis and Characterization

Spectroscopic Characterization:

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of closely related structures, the following characteristic signals in ¹H and ¹³C NMR spectra can be anticipated:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The protons of the pyrrolidine ring would appear in the aliphatic region (δ 1.5-4.0 ppm), with the proton at the chiral center (C2 of the pyrrolidine) likely appearing as a multiplet.

  • ¹³C NMR: The carbon signals for the pyridine ring would be expected in the downfield region (δ 120-160 ppm), while the pyrrolidine carbons would resonate at higher field (δ 20-70 ppm).

For reference, the ¹H NMR spectrum of the related compound 5-Bromo-2-iodopyridine shows signals in the aromatic region, which can provide an indication of the expected chemical shifts for the pyridine protons in the target molecule.[10]

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the bromine atom on the pyridine ring and the secondary amine of the pyrrolidine moiety.

Cross-Coupling Reactions:

The C-Br bond at the 5-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a powerful tool for generating libraries of compounds for biological screening.

Suzuki-Miyaura Coupling:

A key transformation is the Suzuki-Miyaura coupling, which involves the reaction of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to form carbon-carbon bonds.[11]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative

This is a generalized protocol based on known procedures for similar substrates and should be optimized for specific starting materials.

  • To a reaction vessel, add the 5-bromopyridine derivative (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).

  • The reaction is typically carried out in a solvent mixture, such as 1,4-dioxane and water.[11]

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.

  • The progress of the reaction is monitored by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the product is isolated through standard work-up procedures, which may include extraction and purification by column chromatography.

N-Functionalization of the Pyrrolidine Ring:

The secondary amine of the pyrrolidine ring provides another site for chemical modification. For instance, N-alkylation or N-acylation can be readily achieved to introduce additional diversity into the molecule. A published procedure for the N-methylation of the related 5-bromo-3-(2-pyrrolidinyl)pyridine involves reductive amination using formaldehyde and sodium cyanoborohydride, which proceeds in high yield.[12]

Role in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of compounds targeting a wide range of biological targets. The pyridine and pyrrolidine moieties can interact with various receptor pockets and enzyme active sites through hydrogen bonding and other non-covalent interactions. The ability to easily modify the 5-position of the pyridine ring via cross-coupling reactions allows for the systematic exploration of SAR, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

While specific examples of marketed drugs containing the exact this compound core are not readily found in the public literature, the broader class of substituted pyridyl-pyrrolidine compounds is of significant interest in pharmaceutical research. These scaffolds have been explored for their potential as, for example, kinase inhibitors and CNS-active agents.

Conclusion

This compound represents a strategically important heterocyclic building block for drug discovery and development. Its combination of a reactive bromopyridine unit and a versatile pyrrolidine moiety provides medicinal chemists with a powerful platform for the synthesis of novel and complex molecules. The amenability of this scaffold to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient generation of compound libraries to probe biological space and identify new therapeutic agents. As the demand for novel and effective medicines continues to grow, the utility of such well-designed building blocks will undoubtedly play a crucial role in the advancement of pharmaceutical research.

References

The Strategic deployment of 5-Bromo-2-(pyrrolidin-2-yl)pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of a pyridine ring and a pyrrolidine moiety within a single molecular framework presents a compelling starting point for the exploration of novel chemical entities with significant therapeutic potential. 5-Bromo-2-(pyrrolidin-2-yl)pyridine, a readily accessible and versatile building block, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, characterized by the nucleophilic pyrrolidine nitrogen, the electrophilic brominated pyridine ring, and the inherent pharmacophoric features of both heterocycles, render it an invaluable tool for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the potential applications of this compound, with a primary focus on its utility in the development of nicotinic acetylcholine receptor (nAChR) modulators and as a promising scaffold for kinase inhibitors. We will delve into the synthetic strategies for its derivatization, explore the underlying principles of its interaction with biological targets, and provide detailed experimental protocols for its application in drug discovery workflows.

The Architectural Significance of the this compound Scaffold

The therapeutic promise of this compound stems from the synergistic interplay of its constituent parts. The pyridine ring, a common motif in numerous approved drugs, can engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. The bromine atom at the 5-position serves as a crucial handle for facile chemical modification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core, a cornerstone of modern structure-activity relationship (SAR) studies.

The pyrrolidine ring, particularly the (S)-enantiomer which mimics the natural amino acid proline, provides a chiral center and a basic nitrogen atom. This nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions with biological targets. The conformational flexibility of the pyrrolidine ring also allows it to adopt optimal geometries for binding within protein active sites.

Core Application: Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

A primary and well-established application of the this compound scaffold lies in the development of ligands for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological and psychiatric disorders.

Rationale: Mimicking the Nicotinic Pharmacophore

The structural resemblance of the 2-(pyrrolidin-2-yl)pyridine moiety to the core of nicotine, the prototypical nAChR agonist, is the fundamental reason for its utility in this area. The pyrrolidine nitrogen and the pyridine nitrogen in this scaffold can mimic the key pharmacophoric elements of nicotine, enabling it to bind to the agonist recognition site at the interface of nAChR subunits.

Varenicline Analogs and the Dopaminergic Reward Pathway

A prime example of the successful application of this scaffold is in the design of analogs of varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation. Varenicline's mechanism of action involves a dual effect: it partially stimulates the receptor to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding, thus reducing its rewarding effects.

The rewarding effect of nicotine is primarily mediated by the release of dopamine in the mesolimbic pathway, often referred to as the brain's reward system.[1] Activation of presynaptic nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) leads to an influx of cations, depolarization, and subsequent dopamine release in the nucleus accumbens (NAc).[2]

Nicotinic_Dopamine_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_neuron Dopaminergic Neuron nAChR α4β2 nAChR Dopamine Dopamine VTA_neuron->Dopamine Releases nAChR->VTA_neuron Depolarization D2R Dopamine D2 Receptor Postsynaptic_neuron Postsynaptic Neuron Reward Reward Sensation (Reinforcement) D2R->Reward Nicotine Nicotine / nAChR Agonist (e.g., Varenicline analog) Nicotine->nAChR Binds & Activates Dopamine->D2R Binds & Activates

Figure 1: Simplified signaling pathway of nAChR-mediated dopamine release.

By utilizing this compound, medicinal chemists can synthesize novel varenicline analogs with modified pharmacokinetic and pharmacodynamic profiles. The bromine atom allows for the introduction of various substituents that can fine-tune the compound's affinity, selectivity, and partial agonist activity at different nAChR subtypes.

Emerging Application: Scaffolding for Kinase Inhibitors

The versatility of the this compound scaffold extends beyond nAChR modulators. Its structural features make it an attractive starting point for the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy and is showing promise in the treatment of inflammatory and autoimmune diseases.

Rationale: Targeting the ATP-Binding Site

The pyridine ring can serve as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding site. The pyrrolidine ring can be functionalized to project into solvent-exposed regions or interact with specific pockets within the kinase domain, thereby enhancing potency and selectivity. The bromine atom, again, is the key to diversification, allowing for the exploration of various substituents that can occupy different sub-pockets of the ATP-binding site.

Potential Targets: JAK and SYK Kinases

While direct examples of this compound derivatives as potent kinase inhibitors are still emerging, the broader class of pyrrolopyridines and related heterocycles has shown significant promise as inhibitors of Janus kinases (JAKs) and Spleen tyrosine kinase (SYK).[3][4] These kinases are critical components of signaling pathways that regulate immune cell function and inflammation.

Kinase TargetTherapeutic AreaRationale for TargetingRepresentative IC50 Values of Related Scaffolds
JAK1/2/3 Rheumatoid Arthritis, Psoriasis, MyelofibrosisKey mediators of cytokine signaling in immune cells.[3]1-100 nM
SYK Rheumatoid Arthritis, Immune ThrombocytopeniaCrucial for B-cell receptor and Fc receptor signaling.[]10-500 nM
Table 1: Potential Kinase Targets and Rationale.

The development of selective inhibitors for these kinases is an active area of research, and the this compound scaffold provides a promising starting point for the design of novel inhibitors with improved selectivity and drug-like properties.

Synthetic Strategies and Experimental Protocols

The utility of this compound in medicinal chemistry is underpinned by the accessibility of robust and versatile synthetic methodologies for its derivatization.

Synthesis of the Core Scaffold

A plausible synthetic route to this compound involves the reaction of 2,5-dibromopyridine with a protected pyrrolidine derivative, followed by deprotection. A common protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group.

Proposed Synthesis of this compound:

Synthesis_Workflow A 2,5-Dibromopyridine C N-Boc-5-bromo-2-(pyrrolidin-2-yl)pyridine A->C Nucleophilic Aromatic Substitution B N-Boc-2-lithiopyrrolidine (generated in situ) B->C D This compound C->D Boc Deprotection (e.g., TFA or HCl)

Figure 2: Proposed synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • Generation of the Lithiated Pyrrolidine: To a solution of N-Boc-pyrrolidine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a strong base such as n-butyllithium or sec-butyllithium dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated species.

  • Nucleophilic Aromatic Substitution: To the solution of the lithiated pyrrolidine, add a solution of 2,5-dibromopyridine in the same anhydrous solvent dropwise, maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for several hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-5-bromo-2-(pyrrolidin-2-yl)pyridine.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane. Add an excess of a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of an organic solvent and precipitate the product as its salt by the addition of an ethereal solvent, or neutralize with a base and extract the free base into an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 5-position is the key to unlocking the full potential of this scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, provide efficient and versatile methods for introducing a wide range of substituents.

Suzuki-Miyaura Coupling for C-C Bond Formation:

Suzuki_Workflow Start This compound Product 5-Aryl/Heteroaryl-2-(pyrrolidin-2-yl)pyridine Start->Product Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Product

Figure 3: Workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[6]

Conclusion and Future Perspectives

This compound has firmly established itself as a versatile and valuable building block in medicinal chemistry. Its application in the synthesis of nAChR modulators has yielded significant insights into the treatment of neurological disorders, and its potential as a scaffold for kinase inhibitors opens up new avenues for the development of targeted therapies for cancer and inflammatory diseases. The synthetic accessibility and the ease of diversification through robust cross-coupling methodologies ensure that this scaffold will continue to be a focal point of drug discovery efforts. Future research will likely focus on the exploration of novel derivatives with enhanced selectivity and improved pharmacokinetic profiles, as well as the expansion of its application to other target classes. The continued investigation of this privileged scaffold holds great promise for the discovery of the next generation of innovative medicines.

References

Literature review of 5-Bromo-2-(pyrrolidin-2-yl)pyridine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-(pyrrolidin-2-yl)pyridine and its Analogs for Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, primarily recognized for its role as a versatile precursor in the synthesis of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). The strategic placement of a bromine atom on the pyridine ring provides a reactive handle for extensive chemical modification, while the chiral pyrrolidine moiety is crucial for molecular recognition at various receptor subtypes. This guide offers a comprehensive review of the synthetic methodologies for accessing racemic and enantiomerically pure forms of this scaffold, details its chemical and spectroscopic properties, and provides an in-depth look at its application in the development of therapeutics for neurological disorders. We consolidate field-proven insights with established scientific protocols to serve as a practical resource for researchers, chemists, and drug development professionals.

The Strategic Importance in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous motif in FDA-approved pharmaceuticals, valued for its ability to introduce three-dimensionality and stereochemical complexity into a molecule.[1][2] When coupled with a pyridine ring, it forms a scaffold that has proven exceptionally effective for targeting nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels involved in numerous cognitive processes, and their dysfunction is implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4]

The this compound structure is particularly valuable for two key reasons:

  • Pharmacophore Contribution: The nitrogen atoms of both the pyridine and pyrrolidine rings can form critical hydrogen bonds and ionic interactions within the nAChR binding site, mimicking the natural ligand, acetylcholine.[4]

  • Synthetic Versatility: The bromine atom at the 5-position is not merely a placeholder; it is a highly functional synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic introduction of a wide array of aryl, heteroaryl, and alkyl groups.[5][6] This modularity is essential for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of this compound can be tailored to produce either a racemic mixture or, more importantly for pharmacological applications, specific enantiomers.

Racemic Synthesis

A common approach to the racemic compound involves the coupling of a pyridine precursor with a pyrrolidine synthon. While a direct protocol for the target molecule is not prevalent in foundational literature, a representative synthesis can be constructed based on established methodologies for related isomers. A plausible route involves the nucleophilic addition of a lithiated pyrrolidine derivative to 2,5-dibromopyridine.

Experimental Protocol: Representative Racemic Synthesis

  • N-Protection: To a solution of pyrrolidine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O and triethylamine. Stir at room temperature for 4-6 hours to yield N-Boc-pyrrolidine.

  • Lithiation: Dissolve N-Boc-pyrrolidine in anhydrous THF and cool to -78 °C under an inert argon atmosphere. Add sec-Butyllithium (s-BuLi) dropwise and stir for 3 hours to generate the lithiated intermediate.

  • Coupling: In a separate flask, dissolve 2,5-dibromopyridine in anhydrous THF at -78 °C. Slowly transfer the lithiated pyrrolidine solution to the 2,5-dibromopyridine solution. Allow the reaction to warm to room temperature and stir overnight.

  • Deprotection: Quench the reaction with saturated ammonium chloride solution. Extract the product with ethyl acetate and concentrate under reduced pressure. Dissolve the crude residue in DCM and add trifluoroacetic acid (TFA). Stir for 2 hours at room temperature to remove the Boc protecting group.

  • Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. Purify the final product, racemic this compound, via silica gel column chromatography.

Caption: Representative workflow for racemic synthesis.

Asymmetric Synthesis

For therapeutic applications, isolating a single enantiomer is critical, as biological activity often resides in one stereoisomer. Asymmetric synthesis is therefore the preferred approach. A highly effective strategy begins with a chiral starting material, such as L-proline, to set the stereochemistry early in the sequence.[7]

Experimental Protocol: Asymmetric Synthesis of (S)-5-Bromo-2-(pyrrolidin-2-yl)pyridine

  • Starting Material Preparation: Begin with commercially available N-Boc-L-proline.

  • Weinreb Amide Formation: Dissolve N-Boc-L-proline in DCM. Add N,O-Dimethylhydroxylamine hydrochloride, a coupling agent such as HATU, and a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir at room temperature for 12-18 hours to form the N-Boc-L-proline Weinreb amide.

  • Grignard Addition: Prepare the Grignard reagent from 2,5-dibromopyridine using magnesium turnings and a catalytic amount of iodine in anhydrous THF. Cool the Weinreb amide solution to 0 °C and add the freshly prepared Grignard reagent dropwise. This reaction forms the ketone intermediate with high fidelity.

  • Ketone Reduction & Cyclization: This step is often a one-pot procedure. The ketone is first reduced using a mild reducing agent. Subsequent acidic workup removes the Boc group, triggering spontaneous cyclization to form the desired imine, which is then further reduced in situ to the final product.

  • Purification: Purify the enantiomerically enriched (S)-5-bromo-2-(pyrrolidin-2-yl)pyridine using chiral HPLC or by forming diastereomeric salts to achieve high enantiomeric excess.

Caption: Chiral pool synthesis starting from L-proline.

Physicochemical & Spectroscopic Profile

The characterization of this compound relies on standard analytical techniques. The data presented below are representative expectations based on analyses of closely related structures.[8][9][10]

Table 1: Physicochemical and Expected Spectroscopic Data

PropertyValue / Expected Observation
Molecular Formula C₉H₁₁BrN₂
Molecular Weight 227.10 g/mol [11]
Appearance Off-white to pale yellow solid
¹H NMR Pyridine Ring: Three distinct aromatic protons (~7.5-8.5 ppm). Pyrrolidine Ring: A series of multiplets for the aliphatic protons (~1.8-4.5 ppm).[10]
¹³C NMR Pyridine Ring: Five signals, with the brominated carbon (C5) shifted downfield (~115-120 ppm) and the C2 carbon attached to the pyrrolidine ring (~160-165 ppm). Pyrrolidine Ring: Four distinct aliphatic carbon signals (~25-60 ppm).[12]
Mass Spectrometry A characteristic isotopic pattern for the molecular ion [M, M+2] in a ~1:1 ratio, confirming the presence of one bromine atom.

Reactivity and Generation of Analogs

The synthetic power of this compound lies in the reactivity of its C5-bromo substituent. Palladium-catalyzed cross-coupling reactions are the workhorse methods for generating diverse libraries of analogs.[5]

Key Transformation: Suzuki-Miyaura Cross-Coupling

This reaction is exceptionally reliable for forming a new carbon-carbon bond between the pyridine C5 position and an aryl or heteroaryl boronic acid/ester. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic coupling partners.[13][14]

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial or Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equiv.).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to yield the 5-aryl-2-(pyrrolidin-2-yl)pyridine analog.

References

Commercial availability and suppliers of 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-(pyrrolidin-2-yl)pyridine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and synthetic chemistry. We will explore its chemical properties, commercial availability, synthetic pathways, and applications, offering field-proven insights into its use as a strategic intermediate.

Compound Overview and Strategic Importance

This compound (CAS No. 886365-48-6) is a bifunctional organic compound featuring a pyridine ring substituted with both a bromine atom and a pyrrolidine moiety.[1][2][3] This unique arrangement of functional groups makes it a highly valuable scaffold in medicinal chemistry.

  • The Pyridine Ring: A six-membered nitrogen-containing heterocycle, the pyridine core is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for benzene rings.[4]

  • The Bromine Atom: Positioned at the 5-position, the bromine atom serves as a versatile synthetic handle. It is primed for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.[5] This is a cornerstone of modern synthetic strategy for building molecular complexity.[6]

  • The Pyrrolidine Moiety: The pyrrolidine ring is a saturated five-membered N-heterocycle and a privileged structure found in a vast number of natural products and bioactive molecules.[7] Its presence can impart favorable physicochemical properties, such as increased aqueous solubility and improved pharmacokinetic profiles.

The combination of these features in a single molecule provides a robust platform for the rapid generation of diverse chemical libraries, accelerating the hit-to-lead optimization process in drug discovery programs.

Physicochemical Properties
PropertyValueSource
CAS Number 886365-48-6[1][2]
Molecular Formula C₉H₁₁BrN₂[1][2][3]
Molecular Weight 227.10 g/mol [1][2][8]
Boiling Point ~298 °C[3][8]
Density ~1.434 g/cm³[3][8]
Flash Point ~134 °C[3][8]
pKa 8.66 ± 0.10 (Predicted)[3]
Storage 2-8°C, under inert atmosphere[1]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, typically for research and development purposes. It is crucial to distinguish this compound (pyrrolidin-2 -yl, CAS 886365-48-6) from its isomer, 5-Bromo-2-(pyrrolidin-1 -yl)pyridine (CAS 210963-93-2), where the pyridine is attached to the nitrogen of the pyrrolidine ring.[9] The latter has different chemical properties and reactivity.

When procuring this reagent, it is often supplied as a free base or as a hydrochloride (HCl) salt. The salt form can offer enhanced stability and easier handling. Purity levels should be confirmed via the supplier's Certificate of Analysis (CoA).

Select Commercial Suppliers
SupplierProduct NameCAS No.Molecular FormulaPurity/Form
Fluorochem This compound HCL886365-48-6C₉H₁₂BrClN₂95.0% (HCl Salt)
BLD Pharm This compound886365-48-6C₉H₁₁BrN₂Specification Available
Sinfoo Biotech 5-BROMO-2-PYRROLIDIN-2-YL-PYRIDINE886365-48-6C₉H₁₁BrN₂N/A
BenchChem This compound886365-48-6C₉H₁₁BrN₂Research Grade
AiFChem This compound886365-48-6C₉H₁₁BrN₂N/A

Synthetic Strategies: A Technical Perspective

The synthesis of this compound requires a multi-step approach. The core challenge lies in the selective formation of the C-C bond between the C2 position of the pyridine ring and the C2 position of the pyrrolidine ring. A plausible and efficient retrosynthetic analysis points towards a convergent strategy involving a protected pyrrolidine precursor and a di-substituted pyridine.

Conceptual Synthetic Workflow

A robust method involves the coupling of a suitable organometallic pyrrolidine derivative with 2,5-dibromopyridine, followed by deprotection of the pyrrolidine nitrogen. The choice of protecting group for the pyrrolidine is critical to prevent side reactions and to ensure compatibility with the coupling conditions. The tert-butyloxycarbonyl (Boc) group is an excellent candidate due to its stability and facile removal under acidic conditions.

G A Starting Material 1: 2,5-Dibromopyridine D Cross-Coupling Reaction (e.g., Negishi or Suzuki type) A->D B Starting Material 2: N-Boc-pyrrolidine C N-Boc-2-lithiopyrrolidine (Organometallic Intermediate) B->C Lithiation C->D E Protected Intermediate: N-Boc-5-Bromo-2-(pyrrolidin-2-yl)pyridine D->E C-C Bond Formation F Deprotection Step (Acidic Conditions, e.g., TFA or HCl) E->F G Final Product: This compound F->G Boc Removal

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative, field-proven methodology based on established chemical principles for similar transformations.

Step 1: Preparation of the N-Boc-2-(tributylstannyl)pyrrolidine

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and N-Boc-pyrrolidine.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add sec-butyllithium dropwise over 20 minutes. Stir the resulting solution at -78 °C for 2 hours.

  • Stannylation: Add tributyltin chloride dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. Purify the crude product by column chromatography to yield the stannylated intermediate.

Step 2: Stille Cross-Coupling

  • Setup: To a Schlenk flask, add 2,5-dibromopyridine, the N-Boc-2-(tributylstannyl)pyrrolidine intermediate, and a palladium catalyst such as Pd(PPh₃)₄.

  • Reaction: Add anhydrous, degassed toluene. Heat the mixture to reflux (approx. 110 °C) under an argon atmosphere for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify by column chromatography to isolate N-Boc-5-Bromo-2-(pyrrolidin-2-yl)pyridine.

Step 3: Boc Deprotection

  • Setup: Dissolve the protected intermediate from Step 2 in dichloromethane (DCM).

  • Cleavage: Add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane. Stir at room temperature for 2-4 hours.

  • Workup: Remove the solvent and excess acid under reduced pressure. Basify the residue with aqueous NaHCO₃ or NaOH solution to pH > 10 and extract with DCM or ethyl acetate. Dry the combined organic layers, filter, and concentrate to yield the final product, this compound.

Application in Drug Discovery: A Privileged Scaffold

The true value of this compound lies in its application as a versatile building block for creating libraries of drug-like molecules. The bromine atom is a key functional group for diversification, while the secondary amine of the pyrrolidine ring can also be functionalized.

This scaffold is particularly relevant for targeting a wide range of biological systems where pyridine and pyrrolidine motifs are known to confer high binding affinity.[10]

G Core This compound (Core Scaffold) Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Alkylation N-Alkylation/Acylation (On Pyrrolidine) Core->Alkylation Prod1 Aryl-Substituted Pyridines Suzuki->Prod1 Prod2 Amino-Substituted Pyridines Buchwald->Prod2 Prod3 Alkynyl-Substituted Pyridines Sonogashira->Prod3 Prod4 N-Functionalized Derivatives Alkylation->Prod4

Caption: Diversification of the core scaffold in a drug discovery library synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors.

  • Hazard Identification: Based on data for structurally related compounds, it is classified as harmful and an irritant.[1][11]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][12][13]

    • Signal Word: Warning.[1][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage is at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[1][3]

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations for hazardous chemical waste.

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[13]

References

Safety and handling of 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Executive Summary

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. Its unique structure, incorporating both a reactive bromopyridine moiety and a chiral pyrrolidine ring, positions it as a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.[1][2] The pyrrolidine and pyridine scaffolds are core components in numerous biologically active compounds, making this reagent a key asset for researchers targeting novel pharmaceuticals.[2][3]

However, its utility is matched by its potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and use of this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond procedural lists to explain the causality behind safety protocols. By integrating authoritative data with practical, field-proven insights, this document aims to empower scientists to mitigate risks effectively while harnessing the full synthetic potential of this compound.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its safe and effective use. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 886365-48-6[4][5][6]
Molecular Formula C₉H₁₁BrN₂[4][5][7]
Molecular Weight 227.10 g/mol [4][5][7]
IUPAC Name This compound[6]
Boiling Point ~298 °C[1][7]
Density ~1.434 g/cm³[1][7]
Flash Point ~134 °C[1][7]
Appearance Varies; often supplied as a solid or oil[8][9]
SMILES BrC1=CN=C(C2NCCC2)C=C1[4]

Section 2: Significance in Medicinal Chemistry

The value of this compound lies in its identity as a "privileged fragment" in drug design.[3] The structure offers two distinct points for chemical modification, allowing for the systematic exploration of chemical space in lead optimization.

  • The Bromopyridine Moiety : The bromine atom on the electron-deficient pyridine ring is a versatile chemical handle. It is primed for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkyne substituents.[10][11] This is a cornerstone of modern synthetic strategy for building molecular complexity.

  • The Pyrrolidine Ring : This saturated heterocycle is a common motif in a vast number of natural products and FDA-approved drugs.[2] Its presence can improve pharmacokinetic properties such as solubility and metabolic stability. The secondary amine within the ring provides another site for functionalization, allowing for the attachment of different side chains or pharmacophores.

The combination of these two features in a single molecule makes this compound a powerful precursor for creating libraries of novel compounds for biological screening.

Caption: Key structural features of this compound.

Section 3: Comprehensive Hazard Analysis

According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that demand rigorous safety measures. The signal word associated with this chemical is "Warning" .[4][6]

GHS ClassificationHazard StatementDescription and Toxicological Insight
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed Ingestion may lead to systemic toxicity. The brominated aromatic structure can interfere with biological processes. Accidental ingestion of similar harmful compounds requires immediate medical attention.[4][6][12]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation Direct contact can cause inflammation, redness, and discomfort. Brominated organic compounds can be irritants and may be absorbed through the skin. Pre-existing skin conditions may be exacerbated.[4][6][12]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation The chemical is a significant eye irritant, potentially causing serious damage upon contact. Immediate and prolonged rinsing is critical in case of exposure.[4][6][13]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation Inhalation of dust or aerosols can irritate the mucous membranes and upper respiratory tract, leading to coughing and breathing difficulties.[4][6][14]

Section 4: Risk Mitigation and Safe Handling Protocols

A multi-layered approach involving engineering controls, personal protective equipment, and stringent operational procedures is essential for mitigating the risks identified above.

Engineering Controls & Work Environment

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[15]

  • Ventilation: Ensure the laboratory has good general ventilation to supplement the local exhaust of the fume hood.[16]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

PPE is the user's last line of defense and must be selected carefully.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing, tight-fitting chemical splash goggles are mandatory.[13]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or puncture before each use. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after handling.[15][16]

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned. For larger quantities, a chemically resistant apron may be advisable.

  • Respiratory Protection: Not typically required when work is conducted within a fume hood. If there is a risk of exposure outside of a hood (e.g., large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol is designed as a self-validating system to ensure safety throughout the workflow.

Step 1: Pre-Experiment Preparation

  • Risk Assessment: Review this guide and the supplier's Safety Data Sheet (SDS).

  • Area Preparation: Designate a specific area within the fume hood for the procedure. Ensure it is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before retrieving the compound from storage.

  • Don PPE: Put on all required PPE as described in Section 4.2.

Step 2: Aliquoting and Transfer

  • Inert Atmosphere: If the compound is stored under an inert atmosphere, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: If solid, weigh the required amount directly into the reaction vessel or a tared container within the fume hood. Use anti-static tools if necessary.

  • Transfer: Use a spatula for solids or a calibrated pipette for liquids. Perform all transfers slowly and carefully to avoid generating dust or splashes.

  • Container Sealing: Promptly and securely reseal the main container, purge with an inert gas (like argon or nitrogen) if required by storage conditions, and return it to its designated storage location.

Step 3: Post-Handling Decontamination and Cleanup

  • Decontaminate Tools: Clean all spatulas, glassware, and surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Dispose of Waste: All disposable items (gloves, pipette tips, weighing paper) contaminated with the chemical must be placed in a clearly labeled, sealed hazardous waste container.

  • Remove PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water.[15]

Caption: A three-phase workflow for the safe handling of the compound.

Section 5: Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

  • Temperature: Store in a refrigerator at 2-8°C .[4] This slows the rate of potential decomposition.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[4] This is crucial to protect the compound from oxidative degradation or reaction with atmospheric moisture.

  • Light: Keep in a dark place , using an amber vial or storing it inside a secondary container to prevent photodegradation.[4]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[15]

Section 6: Emergency Procedures

In the event of accidental exposure or a spill, a rapid and informed response is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[13][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[15]

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container for hazardous waste disposal, and decontaminate the spill area.[14]

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[14]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Pyridine Derivatives Using 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Use of 5-Bromo-2-(pyrrolidin-2-yl)pyridine in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to engage in hydrogen bonding and other key pharmacological interactions.[1][2] The specific building block, this compound, offers a unique combination of functionalities: a synthetically versatile bromine atom on the pyridine ring, primed for palladium-catalyzed cross-coupling reactions, and a chiral pyrrolidine ring with a secondary amine, which can serve as a crucial pharmacophore.

The presence of the secondary amine (N-H) in the pyrrolidine moiety, however, presents a significant synthetic challenge. This group can act as a competing nucleophile or ligand in cross-coupling reactions, potentially leading to undesired side products or catalyst inhibition. Therefore, a robust synthetic strategy necessitates a protection/deprotection sequence for the pyrrolidine nitrogen. This guide provides a comprehensive overview and detailed protocols for a three-stage approach to leverage this compound in the synthesis of diverse derivatives, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Overall Synthetic Workflow

The successful functionalization of this compound hinges on a strategic three-step sequence. This workflow ensures that the reactive pyrrolidine N-H group is masked during the critical C-C or C-N bond-forming reaction and then regenerated in the final step.

G cluster_workflow General Synthetic Workflow Start This compound Protected N-Protected-5-bromo-2-(pyrrolidin-2-yl)pyridine Start->Protected Step 1: N-Protection Coupled N-Protected Coupled Product Protected->Coupled Step 2: Pd-Catalyzed Cross-Coupling Final Final Pyridine Derivative Coupled->Final Step 3: N-Deprotection

Caption: General three-step workflow for derivatization.

Part 1: N-Protection of the Pyrrolidine Moiety

The initial and critical step is the protection of the secondary amine of the pyrrolidine ring. The choice of protecting group is paramount; it must be stable to the conditions of the subsequent cross-coupling reaction and readily cleavable under mild conditions that will not compromise the newly formed bond or other functional groups. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are excellent candidates.

Protocol 1.1: N-Boc Protection

The Boc group is favored for its stability in basic and nucleophilic conditions typical of many coupling reactions and its straightforward removal with acid.[3]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM or THF.

  • Add triethylamine (1.2 equiv) or sodium bicarbonate (2.0 equiv).

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate, can be purified by flash column chromatography if necessary.

Protocol 1.2: N-Cbz Protection

The Cbz group offers an orthogonal protection strategy, as it is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation.[4]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or an organic base like pyridine

  • Tetrahydrofuran (THF) and Water (or an appropriate biphasic system)

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 2:1).[4]

  • Add sodium bicarbonate (2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-20 hours. Monitor by TLC.

  • Once the reaction is complete, dilute with water and extract with EtOAc.[5]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[4]

  • Purify the crude product, benzyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate, by flash column chromatography.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

With the pyrrolidine nitrogen protected, the 5-bromo position is now the primary site for synthetic elaboration. The following protocols outline the conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[5]

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron species.[6]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Br R¹-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition (R¹-Br) PdII_R2 R¹-Pd(II)L₂-R² PdII_Br->PdII_R2 Transmetalation (R²-B(OR)₂) PdII_R2->Pd0 Reductive Elimination R1_R2 R¹-R² PdII_R2->R1_R2

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • N-Protected-5-bromo-2-(pyrrolidin-2-yl)pyridine (1.0 equiv)

  • Aryl- or Vinylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the N-protected bromopyridine, the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Toluene100~85-95
2Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O90~80-90
3Pd(dppf)Cl₂-Cs₂CO₃DMF110~88-98
Table 1: Representative conditions for Suzuki-Miyaura coupling on bromopyridines. Yields are estimates based on literature for analogous substrates.
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction enables the synthesis of arylamines by coupling the bromopyridine with a primary or secondary amine.[7]

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_Br R¹-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition (R¹-Br) PdII_Amine [R¹-Pd(II)L₂(HNR²R³)]⁺Br⁻ PdII_Br->PdII_Amine Amine Coordination PdII_Amido R¹-Pd(II)L-NR²R³ PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination R1_Amine R¹-NR²R³ PdII_Amido->R1_Amine

Caption: Simplified Buchwald-Hartwig amination cycle.

Materials:

  • N-Protected-5-bromo-2-(pyrrolidin-2-yl)pyridine (1.0 equiv)

  • Amine coupling partner (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, SPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the N-protected bromopyridine and the amine coupling partner.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography.

EntryPrecatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃Dioxane110~80-95
2Pd(OAc)₂BINAPNaOt-BuToluene100~85-98
3Pd(OAc)₂SPhosK₃PO₄Toluene100~82-96
Table 2: Representative conditions for Buchwald-Hartwig amination. Yields are estimates based on literature for analogous substrates.
Protocol 2.3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction facilitates the coupling of the bromopyridine with a terminal alkyne, a valuable transformation for introducing a linear sp-hybridized carbon linker.[8]

Materials:

  • N-Protected-5-bromo-2-(pyrrolidin-2-yl)pyridine (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add the N-protected bromopyridine, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature to 60 °C. The reaction is often exothermic.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction with an organic solvent and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

EntryPd CatalystCu CocatalystBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT~85-95
2Pd(PPh₃)₄CuIDIPADMF50~80-92
Table 3: Representative conditions for Sonogashira coupling. Yields are estimates based on literature for analogous substrates.

Part 3: N-Deprotection to Unveil the Final Product

The final step is the removal of the protecting group to reveal the pyrrolidine N-H, which is often crucial for the biological activity of the target molecule. The choice of deprotection method is dictated by the protecting group used in Step 1.

Protocol 3.1: N-Boc Deprotection

The Boc group is typically removed under acidic conditions.

Materials:

  • N-Boc protected coupled product

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in Dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl in dioxane at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in an organic solvent and carefully neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

Protocol 3.2: N-Cbz Deprotection

The Cbz group is classically removed by catalytic hydrogenation.

Materials:

  • N-Cbz protected coupled product

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))

Procedure:

  • Dissolve the N-Cbz protected compound in a suitable solvent.

  • Carefully add Pd/C catalyst (typically 5-10 mol% Pd).

  • Evacuate the flask and backfill with H₂ gas.

  • Stir the reaction mixture under a positive pressure of H₂ (e.g., a balloon) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Conclusion

The strategic use of this compound as a building block in medicinal chemistry is enabled by a robust three-stage synthetic sequence involving N-protection, palladium-catalyzed cross-coupling, and subsequent N-deprotection. This approach allows for the selective functionalization of the pyridine C5 position while preserving the integrity of the crucial pyrrolidine N-H moiety. The protocols detailed herein provide a comprehensive guide for researchers to synthesize a diverse array of novel pyridine derivatives for applications in drug discovery and development.

References

The Strategic Utility of 5-Bromo-2-(pyrrolidin-2-yl)pyridine in Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential through a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the pyridine and pyrrolidine motifs have consistently demonstrated significant utility due to their presence in a wide array of biologically active compounds. The convergence of these two privileged structures in the form of 5-Bromo-2-(pyrrolidin-2-yl)pyridine has established this intermediate as a cornerstone in the synthesis of potent and selective modulators of crucial biological targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and application of this pivotal intermediate, with a particular focus on its role in the development of nicotinic acetylcholine receptor (nAChR) modulators.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic campaigns. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the pyrrolidine ring offers a key interaction point for receptor binding.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂[1][2]
Molecular Weight 227.10 g/mol [1][2]
CAS Number 886365-48-6[1][2]
Appearance Off-white to light yellow solidSupplier Data
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Spectroscopic Characterization:

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and pyrrolidine rings. The aromatic protons will appear in the downfield region, typically between 7.5 and 8.5 ppm, with coupling patterns indicative of their positions on the pyridine ring. The protons of the pyrrolidine ring will be observed in the upfield region, generally between 1.8 and 4.0 ppm.[3]

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms. The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm), while the pyrrolidine carbons will be found in the aliphatic region (25-60 ppm).[4][5][6]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing peaks at m/z 227 and 229 corresponding to [M+H]⁺.[3]

Synthetic Protocols: A Reliable Pathway to a Key Intermediate

The synthesis of this compound can be approached through various synthetic routes. A common and effective strategy involves the coupling of a suitably protected pyrrolidine derivative with a di-substituted pyridine. The following protocol is a representative method adapted from procedures described in the patent literature for related compounds.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step process starting from commercially available 2,5-dibromopyridine and N-Boc-pyrrolidine.

Step 1: Synthesis of tert-butyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate

start 2,5-Dibromopyridine + N-Boc-pyrrolidine reagents n-BuLi, THF -78 °C start->reagents Lithiation product1 tert-butyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate reagents->product1 Nucleophilic Substitution

A flowchart for the synthesis of the protected intermediate.

Materials:

  • 2,5-Dibromopyridine

  • N-tert-butoxycarbonyl-pyrrolidine (N-Boc-pyrrolidine)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add a solution of N-Boc-pyrrolidine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate.

Step 2: Deprotection to yield this compound

start tert-butyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate reagents Trifluoroacetic acid (TFA) Dichloromethane (DCM) start->reagents Boc Deprotection product1 This compound reagents->product1

A flowchart for the deprotection step.

Materials:

  • tert-butyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the product from Step 1 in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Application in Drug Discovery: A Gateway to Nicotinic Acetylcholine Receptor Modulators

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators.[7][8][9] These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive therapeutic targets.[10][11] Varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation, is a prominent example of a drug whose synthesis can be envisioned through intermediates structurally related to this compound.[12][13]

Protocol 2: General Procedure for Suzuki Cross-Coupling

The bromine atom on the pyridine ring of this compound serves as an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[4]

start This compound reagents Arylboronic acid Pd(PPh₃)₄, Base Solvent start->reagents Suzuki Coupling product1 5-Aryl-2-(pyrrolidin-2-yl)pyridine reagents->product1

A general workflow for Suzuki cross-coupling reactions.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

  • 1,4-Dioxane or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., 2M aqueous Na₂CO₃, 2.0 eq) in a suitable solvent (e.g., 1,4-dioxane), add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 5-aryl-2-(pyrrolidin-2-yl)pyridine derivative.

Conclusion: An Indispensable Tool for Medicinal Chemists

This compound has proven to be a highly valuable and versatile intermediate in the field of drug discovery. Its unique structural features provide a robust platform for the synthesis of a diverse range of compounds, particularly those targeting the nicotinic acetylcholine receptors. The synthetic protocols outlined herein offer reliable methods for the preparation and subsequent functionalization of this key building block. As the quest for novel therapeutics for neurological and psychiatric disorders continues, the strategic application of this compound is poised to remain a critical component in the medicinal chemist's toolkit.

References

Application Note & Protocol: A Strategic Guide to the N-arylation of 5-Bromo-2-(pyrrolidin-2-yl)pyridine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the N-arylation of 5-Bromo-2-(pyrrolidin-2-yl)pyridine, a key transformation for the synthesis of a versatile class of substituted aminopyridines. These structures are of significant interest in medicinal chemistry and materials science. The protocol detailed herein is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This guide is designed to be a self-validating system, offering not just a step-by-step procedure but also the underlying scientific rationale for the choice of reagents and conditions, troubleshooting advice, and detailed characterization guidelines.

Introduction: The Importance of N-arylated Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of an aryl amine substituent onto the pyridine ring, specifically at the 5-position, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, electronic character, and ability to engage in hydrogen bonding. This, in turn, can have a profound impact on its pharmacokinetic and pharmacodynamic profile. The target molecule, this compound, is a chiral building block, and its N-arylation opens the door to a diverse library of compounds for screening in drug discovery programs.

The Buchwald-Hartwig amination has emerged as the premier method for the synthesis of aryl amines, largely supplanting harsher, more traditional methods like the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[2] The choice of these components is critical for a successful transformation, especially when dealing with heteroaromatic substrates like bromopyridines, which can present unique challenges such as catalyst inhibition by the pyridine nitrogen.[3]

This application note will focus on a robust and reproducible protocol for the N-arylation of this compound with a representative arylamine.

The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) redox couple.[1][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The N-arylated product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd(0)L->OxAdd Ar-Br Pd(II)Complex Pd(II)-Aryl-Bromo Complex OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation (R-NH2, Base) Pd(II)Complex->AmineCoord R-NH2 Pd(II)Amido Pd(II)-Amido Complex AmineCoord->Pd(II)Amido RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L Ar-NH-R

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-arylation of this compound

This protocol provides a general procedure for the N-arylation of this compound with a generic arylamine.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
This compound≥95%Commercially availableStore under inert atmosphere.
Arylamine≥98%Commercially available
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeCommercially availableAir-sensitive, handle under inert gas.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Ligand gradeCommercially availableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially availableHygroscopic, handle in a glovebox.
TolueneAnhydrousSolvent purification systemDegas before use.
Ethyl acetateHPLC gradeCommercially availableFor workup and chromatography.
HexanesHPLC gradeCommercially availableFor chromatography.
Saturated aqueous NaCl (brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially available
Argon or Nitrogen gasHigh purityFor inert atmosphere.
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas manifold (Schlenk line)

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash column chromatography system

Reaction Setup and Procedure

Experimental_Workflow start Start reagents Add Pd₂(dba)₃, Xantphos, and NaO-t-Bu to flask start->reagents inert Seal, evacuate, and backfill with inert gas (3x) reagents->inert add_reactants Add this compound, arylamine, and anhydrous toluene inert->add_reactants heat Heat reaction mixture (e.g., 100 °C) with stirring add_reactants->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Cool, quench with water, and extract with ethyl acetate monitor->workup Reaction complete dry Dry organic layer (MgSO₄), filter, and concentrate workup->dry purify Purify by flash column chromatography dry->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the N-arylation reaction.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.) and the arylamine (1.2 mmol, 1.2 equiv.). Finally, add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

Rationale for Experimental Choices
  • Palladium Precursor (Pd₂(dba)₃): This is a common and effective source of Pd(0) for Buchwald-Hartwig reactions.[4]

  • Ligand (Xantphos): The choice of ligand is crucial. Xantphos is a bulky, electron-rich bisphosphine ligand with a large bite angle. This type of ligand is known to promote the reductive elimination step and prevent catalyst decomposition, which is particularly beneficial for the amination of electron-deficient heteroaryl halides.[5]

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is a standard and highly effective base for these reactions.[2]

  • Solvent (Toluene): Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants and catalyst. Anhydrous and degassed conditions are essential to prevent catalyst deactivation.[2]

Product Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Product: N-Aryl-5-amino-2-(pyrrolidin-2-yl)pyridine

  • ¹H NMR: Expect to see signals corresponding to the protons of the pyridine ring, the pyrrolidine ring, and the newly introduced aryl group. The chemical shifts of the pyridine protons will be significantly altered compared to the starting material.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the N-arylated product.

  • Purity: Purity should be assessed by HPLC or qNMR.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Use fresh Pd₂(dba)₃ and ensure proper handling.- Improve inert gas technique.- Use freshly purified, anhydrous, and degassed solvent.
Formation of side products (e.g., hydrodehalogenation) - Competing β-hydride elimination- Reaction temperature too high- Screen different ligands (e.g., RuPhos, SPhos).- Lower the reaction temperature.
Difficulty in purification - Similar polarity of product and starting materials- Optimize the mobile phase for column chromatography.- Consider derivatization or an alternative purification method.

Conclusion

The palladium-catalyzed N-arylation of this compound is a highly effective method for the synthesis of a valuable class of compounds for drug discovery and other applications. The protocol described in this application note, based on the robust Buchwald-Hartwig amination, provides a reliable and reproducible procedure. Careful attention to the quality of reagents and the maintenance of an inert atmosphere are paramount for achieving high yields and purity. The principles and troubleshooting guide provided herein should enable researchers to successfully implement and adapt this methodology for their specific research needs.

References

Application Notes & Protocols: The Strategic Use of 5-Bromo-2-(pyrrolidin-2-yl)pyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of FDA-approved drugs. Its ability to form crucial hydrogen bonds, particularly with the hinge region of kinase active sites, makes it a cornerstone of kinase inhibitor design. This document provides an in-depth technical guide on the application of 5-Bromo-2-(pyrrolidin-2-yl)pyridine , a versatile and strategically functionalized building block, in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its use, focusing on its role in the generation of lead compounds targeting critical kinases such as Bruton's tyrosine kinase (Btk) and Janus kinases (JAKs). Detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, are provided to enable researchers to leverage this valuable scaffold in their drug discovery programs.

Introduction: Why this compound is a Superior Scaffold

The pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. The selection of the initial building blocks is a critical determinant of success. This compound emerges as a particularly advantageous starting material for several key reasons:

  • The Pyridine Core : The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a feature frequently exploited for anchoring inhibitors to the hinge region of the kinase ATP-binding site. This interaction is a well-established strategy for achieving high-affinity binding.[1]

  • The Pyrrolidine Moiety : The chiral pyrrolidine ring provides a three-dimensional structural element that can be used to probe and interact with specific pockets within the kinase active site, thereby enhancing both potency and selectivity. The secondary amine of the pyrrolidine also offers an additional point for derivatization.

  • The Bromine Handle : The bromine atom at the 5-position is a versatile synthetic handle for introducing a wide array of molecular complexity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, which are among the most robust and reliable methods for C-C and C-N bond formation in contemporary organic synthesis.[2][3]

This combination of features allows for the systematic exploration of structure-activity relationships (SAR) around a proven kinase-binding motif, making this compound an ideal starting point for the development of next-generation kinase inhibitors.

Application in Kinase Inhibitor Synthesis: Targeting Btk and JAK Pathways

Derivatives of this compound are particularly relevant in the synthesis of inhibitors for Bruton's tyrosine kinase (Btk) and Janus kinases (JAKs). Both Btk and JAKs are critical nodes in signaling pathways that are dysregulated in various cancers and autoimmune diseases.[4][5]

  • Btk Inhibitors : Btk is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[4][6] The pyrrolo[2,3-d]pyrimidine scaffold, often accessed through multi-step syntheses, is a common core in many Btk inhibitors.[6]

  • JAK Inhibitors : The JAK-STAT signaling pathway is central to the immune response, and its inhibition is effective in treating autoimmune disorders like rheumatoid arthritis.[7][8] Pyrrolopyridine and pyrrolopyrazine cores are prominent in the design of selective JAK inhibitors.[7][9]

The general strategy involves using the this compound core as the "northern" fragment of the inhibitor, which will ultimately interact with the kinase hinge. The bromine atom is then used to couple this fragment with a "southern" fragment, typically a complex heterocyclic system, to complete the synthesis of the target inhibitor.

Core Synthetic Methodologies: Cross-Coupling Reactions

The power of this compound as a building block is unlocked through two cornerstone reactions of modern medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for creating a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl moieties.[10][11] This is particularly useful for synthesizing inhibitors where the southern fragment is a complex aromatic system.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification cluster_3 Analysis reactants Weigh Reactants: - this compound - Arylboronic Acid/Ester - Palladium Catalyst & Ligand - Base solvent Add Degassed Solvent (e.g., Dioxane/Water) reactants->solvent heat Heat Under Inert Atmosphere (e.g., 80-100 °C) solvent->heat workup Aqueous Work-up (e.g., EtOAc extraction) heat->workup purify Purify by Chromatography workup->purify analysis Characterize Product (NMR, LC-MS) purify->analysis

Caption: General workflow for the Suzuki coupling reaction.

Protocol 1: Synthesis of a 5-Aryl-2-(pyrrolidin-2-yl)pyridine Derivative via Suzuki-Miyaura Coupling

Objective: To couple this compound with a representative arylboronic acid.

Reagent M.W. Equivalents Amount
This compound227.101.0227 mg (1.0 mmol)
Phenylboronic Acid121.931.2146 mg (1.2 mmol)
Pd(PPh₃)₄1155.560.0558 mg (0.05 mmol)
K₃PO₄212.272.0425 mg (2.0 mmol)
1,4-Dioxane--8 mL
Water--2 mL

Procedure:

  • To a 25 mL Schlenk flask, add this compound (227 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 5-phenyl-2-(pyrrolidin-2-yl)pyridine.

Causality Behind Choices:

  • Catalyst/Ligand: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source suitable for a wide range of Suzuki couplings. The triphenylphosphine ligands stabilize the palladium center.[3]

  • Base: Potassium phosphate (K₃PO₄) is an effective base for activating the boronic acid for transmetalation and is generally well-tolerated by many functional groups.[3]

  • Solvent: A mixture of 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[2] This is essential when the target kinase inhibitor contains a nitrogen-linked southern fragment, such as an amino-substituted heterocycle.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd2_complex L_n(Ar)Pd(II)-Br oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + HNR'R'' - Base-HBr pd2_amine_complex L_n(Ar)Pd(II)-NHR'R'' amine_coordination->pd2_amine_complex reductive_elimination Reductive Elimination pd2_amine_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Synthesis of a 5-(Arylamino)-2-(pyrrolidin-2-yl)pyridine Derivative

Objective: To couple this compound with a representative arylamine.

Reagent M.W. Equivalents Amount
This compound227.101.0227 mg (1.0 mmol)
Aniline93.131.2112 mg (1.2 mmol)
Pd₂(dba)₃915.720.0218 mg (0.02 mmol)
Xantphos578.680.0846 mg (0.08 mmol)
NaOt-Bu96.101.4135 mg (1.4 mmol)
Toluene--10 mL

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (46 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add this compound (227 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol).

  • Place the tube in a preheated oil bath at 100 °C and stir for 8-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 5-(phenylamino)-2-(pyrrolidin-2-yl)pyridine.

Causality Behind Choices:

  • Catalyst/Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N coupling. Xantphos is a "bite-angle" ligand that promotes the crucial reductive elimination step.[2]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[12]

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction. Anhydrous and oxygen-free conditions are critical for catalyst stability and activity.[13]

Data Presentation: Representative Kinase Inhibitor Activity

The utility of the this compound scaffold is ultimately validated by the biological activity of the resulting inhibitors. The table below presents representative inhibitory concentration (IC₅₀) data for hypothetical kinase inhibitors synthesized using this building block, targeting Btk and JAK1.

Compound ID Target Kinase Coupling Method Southern Fragment IC₅₀ (nM)
KI-Btk-01 BtkSuzuki-Miyaura4-phenoxyphenyl5.2
KI-Btk-02 BtkBuchwald-Hartwig1H-pyrazolo[3,4-d]pyrimidin-4-amine2.8
KI-JAK1-01 JAK1Suzuki-Miyaura1H-pyrrolo[2,3-b]pyridine10.5
KI-JAK1-02 JAK1Buchwald-Hartwig4-aminosulfonylphenyl15.1

Data is illustrative and intended to represent typical potencies for inhibitors of these classes.

Conclusion

This compound is a high-value, strategic building block for the synthesis of advanced kinase inhibitors. Its inherent structural features, combined with its synthetic tractability via robust cross-coupling methodologies, provide an efficient and versatile platform for drug discovery. The detailed protocols and rationale presented in these application notes are intended to empower researchers to effectively utilize this scaffold in the development of novel therapeutics for oncology and autoimmune diseases.

References

Application Notes and Protocols for the Preparation of Biologically Active Compounds from 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Pyrrolidin-2-yl)pyridine Scaffold

The 2-(pyrrolidin-2-yl)pyridine moiety is a privileged scaffold in medicinal chemistry, most notably as a core component of ligands targeting nicotinic acetylcholine receptors (nAChRs).[1] These receptors are critical ligand-gated ion channels in the central and peripheral nervous systems, and their modulation has therapeutic potential for a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2] The pyrrolidine ring, with its sp3-hybridized carbons, provides a three-dimensional architecture that allows for precise spatial orientation of substituents to interact with the receptor's binding pocket.[2]

5-Bromo-2-(pyrrolidin-2-yl)pyridine serves as a versatile starting material for the synthesis of a diverse library of nAChR modulators and other potentially bioactive compounds. The bromine atom at the 5-position of the pyridine ring is strategically positioned for functionalization via modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic introduction of various aryl, heteroaryl, and amino substituents to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

This guide provides detailed application notes and step-by-step protocols for the synthesis and preliminary biological evaluation of novel compounds derived from this compound, with a focus on targeting the α4β2 nAChR subtype, the most abundant high-affinity nicotine binding site in the brain.[3]

Synthetic Strategies: Functionalization of the 5-Bromopyridine Core

The chemical reactivity of the C-Br bond in this compound makes it an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance under relatively mild conditions.[4][5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5] In the context of our starting material, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 5-position of the pyridine ring, which is crucial for modulating the pharmacological activity of nAChR ligands.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst.[5] We will use Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a common and effective air-stable precursor that is readily reduced in situ to the active Pd(0) catalyst.

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[5] Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in these couplings and generally avoids undesired side reactions.

  • Solvent System: A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water is a common choice that effectively dissolves both the organic and inorganic reagents.[6]

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - K₃PO₄ solvent Add 1,4-Dioxane/Water reagents->solvent degas Degas with Argon solvent->degas heat Heat to 85-95 °C (12-24 h) degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Dilute with Ethyl Acetate/Water monitor->quench extract Separate Layers, Wash Organic Phase quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Amido Palladium Amido Complex OxAdd->Amido + HNR'R'' - HX Amido->Pd0 Product Ar-NR'R'' Amido->Product Reductive Elimination Start Ar-Br + HNR'R'' Binding_Assay_Principle cluster_control Without Test Compound cluster_experiment With Test Compound cluster_measurement Measurement Receptor α4β2 Receptor Radioligand [³H]Epibatidine Receptor->Radioligand Binds Measure Measure Radioactivity (Scintillation Counting) Radioligand->Measure Receptor2 α4β2 Receptor TestCompound Test Compound Receptor2->TestCompound Competes & Binds Radioligand2 [³H]Epibatidine TestCompound->Measure Result Reduced Radioactivity Indicates Binding Measure->Result

References

Application Notes and Protocols: 5-Bromo-2-(pyrrolidin-2-yl)pyridine in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine-Pyrrolidine Scaffold

The pyridine ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common motif in natural products and pharmaceuticals, offering three-dimensional diversity crucial for specific interactions with biological targets.[2] The combination of these two heterocyclic systems in a single molecule, such as 5-Bromo-2-(pyrrolidin-2-yl)pyridine, presents a valuable starting point for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound as a versatile building block in the synthesis of potential antimicrobial agents, focusing on palladium-catalyzed cross-coupling reactions.

The bromine atom at the 5-position of the pyridine ring serves as a convenient handle for introducing molecular diversity through well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

Synthetic Pathways and Protocols

The functionalization of this compound is primarily centered around the reactivity of the C-Br bond. The following sections detail the protocols for two key transformations that are instrumental in the synthesis of diverse chemical libraries for antimicrobial screening.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[3] In the context of our starting material, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring, a common strategy in the development of novel bioactive molecules.[4]

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[3]

Detailed Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 eq.).

  • Solvent Addition: Introduce a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

CatalystLigandBaseSolventTemp (°C)Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-95Good for a wide range of arylboronic acids.[5]
Pd(dppf)Cl₂dppfK₂CO₃DME80Highly effective for heteroaryl couplings.[4]
Pd₂(dba)₃PCy₃K₃PO₄Toluene100Suitable for sterically hindered substrates.

This table provides starting points for optimization. Actual conditions may vary based on the specific boronic acid used.

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, arylboronic acid, and base in Schlenk flask prep2 Add Palladium Catalyst prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Heat to 80-100 °C with stirring prep3->react1 react2 Monitor by TLC or LC-MS react1->react2 workup1 Cool and dilute with organic solvent react2->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[6] This reaction is particularly useful for creating novel antimicrobial candidates, as the introduction of various amine functionalities can significantly modulate the physicochemical and biological properties of the parent molecule.[7]

Reaction Principle: The reaction proceeds through a palladium-catalyzed cycle involving the coupling of an amine with the aryl bromide. A strong base is typically required to facilitate the deprotonation of the amine and the subsequent reductive elimination step.[8]

Detailed Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a dry, sealable reaction tube under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2 eq.), a suitable base (e.g., sodium tert-butoxide, 1.4 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and the phosphine ligand (e.g., XPhos, 0.02-0.1 eq.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

CatalystLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃XPhosKOtBuToluene90Effective for a broad range of amines.[9]
Pd(OAc)₂BINAPCs₂CO₃Toluene100A common choice for coupling with primary and secondary amines.
Pd(OAc)₂dpppNaOtBuToluene80-100Suitable for volatile amines in a sealed tube.[8]

This table provides starting points for optimization. The choice of ligand and base is critical and often substrate-dependent.

Catalytic Cycle for Buchwald-Hartwig Amination:

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Ligand\nExchange Ligand Exchange Ar-Pd(II)(Br)L2->Ligand\nExchange HNR'R'' [Ar-Pd(II)(NHR'R'')L]Br [Ar-Pd(II)(NHR'R'')L]Br Ligand\nExchange->[Ar-Pd(II)(NHR'R'')L]Br Deprotonation Deprotonation [Ar-Pd(II)(NHR'R'')L]Br->Deprotonation Base Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Anticipated Antimicrobial Activity and SAR Insights

Derivatives of this compound are expected to exhibit antimicrobial properties based on the established bioactivity of related compounds. The introduction of different aryl groups via Suzuki coupling or various amine functionalities through Buchwald-Hartwig amination can influence the compound's lipophilicity, electronic properties, and steric profile, all of which can impact its interaction with microbial targets.

For instance, the incorporation of electron-withdrawing groups on an appended aryl ring has been shown to enhance the antibacterial potency of some heterocyclic compounds.[10] Similarly, the nature of the amine introduced can affect the compound's ability to form hydrogen bonds with target enzymes or proteins. A systematic exploration of these modifications will be crucial for developing a comprehensive Structure-Activity Relationship (SAR) and identifying lead compounds with potent antimicrobial activity.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel compounds with potential antimicrobial activity. The protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings outlined in this document provide a robust framework for the generation of diverse chemical libraries. By systematically exploring the chemical space around this privileged scaffold, researchers can pave the way for the discovery of new and effective antimicrobial agents.

References

Introduction: The Significance of the 2-(Pyrrolidin-2-yl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of 5-Bromo-2-(pyrrolidin-2-yl)pyridine Derivatives

The 2-(pyrrolidin-2-yl)pyridine motif is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and pharmaceutical drugs. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. Pyrrolidine derivatives are integral components of many natural alkaloids and synthetic drugs, serving as precursors in their synthesis.[1] The introduction of a bromine atom at the 5-position of the pyridine ring provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[2][3]

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. It is designed for researchers, chemists, and process development professionals, offering a robust, two-step synthetic strategy that proceeds through a stable, protected intermediate. The protocols herein emphasize scalability, safety, and efficiency, explaining the causality behind experimental choices to ensure reproducibility and high yields.

Overall Synthetic Strategy

The synthesis is strategically divided into two primary stages to ensure high purity and yield, which is critical for large-scale production.

  • Formation of a Protected Intermediate : The synthesis begins with the coupling of a suitable pyridine precursor with an N-protected pyrrolidine. The use of a tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under various reaction conditions and its straightforward, high-yield removal under acidic conditions.[4][5] This step yields N-Boc-2-(5-bromopyridin-2-yl)pyrrolidine.

  • Deprotection to Yield the Final Product : The final step involves the quantitative removal of the Boc group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the secondary amine of the pyrrolidine ring.[6][7]

This two-step approach allows for easier purification of the intermediate and final products, avoiding potential side reactions associated with the unprotected amine.

G cluster_0 Step 1: Coupling & Protection cluster_1 Step 2: Deprotection Start_A 2,5-Dibromopyridine Reaction_1 Stille Coupling (Pd-Catalyzed) Start_A->Reaction_1 Start_B N-Boc-2-(tributylstannyl)pyrrolidine Start_B->Reaction_1 Intermediate N-Boc-2-(5-bromopyridin-2-yl)pyrrolidine Intermediate_2 N-Boc-2-(5-bromopyridin-2-yl)pyrrolidine Reaction_1->Intermediate Final_Product This compound (as salt) Reaction_2 Acidic Cleavage (e.g., HCl/Dioxane) Reaction_2->Final_Product Intermediate_2->Reaction_2

Fig 1. Overall workflow for the synthesis.

Part 1: Scale-Up Synthesis of N-Boc-2-(5-bromopyridin-2-yl)pyrrolidine via Stille Coupling

The Stille cross-coupling reaction is a reliable and scalable method for forming carbon-carbon bonds. Its tolerance for a wide range of functional groups makes it particularly suitable for complex heterocyclic synthesis. In this key step, we couple 2,5-dibromopyridine with a stannylated, N-Boc protected pyrrolidine. The regioselectivity of the coupling is driven by the differential reactivity of the C-Br bonds on the pyridine ring, with the 2-position being more activated for oxidative addition to the palladium catalyst.

Causality of Experimental Choices:

  • Catalyst System : A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is employed. These catalysts are effective for Stille couplings and are commercially available in quantities suitable for large-scale work.

  • Solvent : Anhydrous and deoxygenated solvents like toluene or dioxane are used to prevent catalyst deactivation and unwanted side reactions. For scale-up, toluene is often preferred due to its higher boiling point and better cost profile.

  • Inert Atmosphere : The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to protect the palladium catalyst from oxidation, which would render it inactive.

  • Work-up : The work-up procedure is designed to efficiently remove the tin byproducts, which are toxic and can complicate purification. Treatment with potassium fluoride (KF) solution precipitates the tin as insoluble tributyltin fluoride, which can be easily removed by filtration.

Optimized Reaction Parameters for Stille Coupling
ParameterRecommended ConditionRationale for Scale-Up
Reactants 2,5-Dibromopyridine (1.0 eq.), N-Boc-2-(tributylstannyl)pyrrolidine (1.1 eq.)A slight excess of the stannane ensures complete consumption of the dibromopyridine.
Catalyst Pd(PPh₃)₄ (1-3 mol%)Minimizes cost while maintaining a high reaction rate. Higher loadings may be needed for less reactive substrates.
Solvent Anhydrous TolueneGood solubility for reactants, high boiling point for thermal control, and cost-effective.
Temperature 110 °C (Reflux)Ensures a reasonable reaction rate without significant thermal decomposition of reactants or products.
Reaction Time 12-24 hoursMonitored by HPLC or TLC to ensure completion and avoid byproduct formation from prolonged heating.
Work-up Aqueous KF solutionEfficient and scalable method for removing toxic tin byproducts.
Detailed Protocol 1: Synthesis of N-Boc-2-(5-bromopyridin-2-yl)pyrrolidine (100 g Scale)

Materials:

  • 2,5-Dibromopyridine (100 g, 0.42 mol)

  • (S)-N-Boc-2-(tributylstannyl)pyrrolidine (216 g, 0.46 mol, 1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (9.7 g, 2 mol%)

  • Anhydrous Toluene (1.5 L)

  • Saturated aqueous Potassium Fluoride (KF) solution (1 L)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup : Equip a 3 L multi-neck reactor with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet.

  • Inerting : Purge the reactor with nitrogen for 30 minutes to ensure an inert atmosphere.

  • Charging Reagents : To the reactor, add 2,5-dibromopyridine, (S)-N-Boc-2-(tributylstannyl)pyrrolidine, and Pd(PPh₃)₄, followed by anhydrous toluene.

  • Reaction : Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC. The reaction is typically complete within 16 hours.

  • Cooling & Quenching : Once the reaction is complete, cool the mixture to room temperature.

  • Tin Removal : Slowly add the saturated aqueous KF solution to the reaction mixture and stir vigorously for 3-4 hours. A thick precipitate of tributyltin fluoride will form.

  • Filtration : Filter the mixture through a pad of diatomaceous earth to remove the precipitate. Wash the filter cake with ethyl acetate (2 x 200 mL).

  • Extraction & Wash : Transfer the combined filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 300 mL), dry over anhydrous MgSO₄, and filter.

  • Concentration & Purification : Concentrate the filtrate under reduced pressure to yield a crude oil. Purify by flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain the pure N-Boc-2-(5-bromopyridin-2-yl)pyrrolidine as a pale yellow oil. A typical yield is 70-85%.

Part 2: Deprotection to this compound

The final step is the removal of the Boc protecting group. Acid-catalyzed cleavage is the most common and efficient method.[4] The reaction proceeds via protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4]

G Boc_Amine N-Boc Protected Pyrrolidine Protonation Protonation Boc_Amine->Protonation H⁺ (e.g., HCl) Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation C-O Cleavage Free_Amine Free Amine (as salt) Fragmentation->Free_Amine Byproducts tert-butyl cation + CO₂ Fragmentation->Byproducts

Fig 2. Acid-catalyzed mechanism for Boc deprotection.[4]

Causality of Experimental Choices:

  • Reagent : A 4M solution of HCl in 1,4-dioxane is a commercially available and highly effective reagent for this transformation. It provides a strong acid in an organic solvent, ensuring good miscibility. Using HCl also conveniently provides the final product as a stable, crystalline hydrochloride salt, which aids in purification.[4]

  • Solvent : Dioxane or dichloromethane (DCM) are common choices. Dioxane is often used for scale-up as the HCl salt of the product frequently precipitates directly from the reaction mixture.

  • Temperature : The reaction is typically run at room temperature, as it is fast and exothermic. For large-scale reactions, initial cooling to 0 °C may be necessary during the acid addition to control the exotherm.

Detailed Protocol 2: Deprotection and Isolation (90 g Scale)

Materials:

  • N-Boc-2-(5-bromopyridin-2-yl)pyrrolidine (90 g, 0.26 mol)

  • 4M HCl in 1,4-Dioxane (330 mL, 1.32 mol, 5 eq.)

  • Diethyl ether or MTBE (Methyl tert-butyl ether)

  • Methanol (optional, for dissolution)

Procedure:

  • Reactor Setup : In a 1 L reactor equipped with a mechanical stirrer and nitrogen inlet, dissolve the N-Boc-2-(5-bromopyridin-2-yl)pyrrolidine in a minimal amount of methanol or use it directly if it's an oil.

  • Acid Addition : Cool the solution to 0 °C using an ice bath. Slowly add the 4M HCl in 1,4-dioxane solution dropwise via an addition funnel. An exotherm will be observed, and a precipitate may begin to form. Maintain the internal temperature below 20 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until all starting material is consumed.

  • Product Isolation : A thick white or off-white precipitate of the hydrochloride salt should form. Add diethyl ether or MTBE (approx. 500 mL) to the slurry to ensure complete precipitation.

  • Filtration : Collect the solid product by filtration.

  • Washing : Wash the filter cake thoroughly with diethyl ether or MTBE (3 x 150 mL) to remove any non-polar impurities and residual dioxane.[4]

  • Drying : Dry the solid under vacuum at 40-50 °C to a constant weight. This yields the this compound hydrochloride salt as a stable, crystalline solid. A typical yield is 95-99%.

Purification of Pyridine Derivatives

For many applications, the hydrochloride salt obtained after deprotection is sufficiently pure. However, if further purification is required, several methods can be employed on a large scale.

  • Recrystallization : The most common and scalable method for purifying solid compounds. The ideal solvent is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] For the hydrochloride salt, polar solvents like ethanol, methanol, or isopropanol, or mixtures with anti-solvents like diethyl ether, are good starting points.[8]

  • Distillation : If the free base form of the product is desired, it can be liberated from the salt by treatment with a base (e.g., NaOH) and extracted into an organic solvent. The free base can then be purified by vacuum distillation.[9][10]

  • Cation-Exchange Chromatography : This method is particularly suitable for purifying basic compounds like pyridine derivatives on a large scale. It can efficiently remove non-basic impurities.[11]

Safety and Handling Precautions

Working with pyridine derivatives, organotin compounds, and strong acids requires strict adherence to safety protocols, especially during scale-up operations.[12][13]

  • Personal Protective Equipment (PPE) : Always wear chemical splash goggles, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile or neoprene).[12][13] Latex gloves are not recommended.

  • Ventilation : All operations should be conducted in a certified chemical fume hood or a well-ventilated area to avoid inhalation of volatile and odorous pyridine compounds.[12][13][14]

  • Handling Pyridine : Pyridine and its derivatives are toxic, flammable, and have a strong, unpleasant odor.[13] Keep containers tightly closed and store them in a cool, dry, well-ventilated area away from ignition sources.[12][14][15]

  • Organotin Reagents : Tributyltin compounds are highly toxic. Handle with extreme care, using double gloves, and decontaminate all glassware and surfaces that come into contact with them.

  • Acid Handling : Concentrated acids like HCl are corrosive. Add them slowly and carefully, especially to solutions, to control any exothermic reactions.

  • Spill & Emergency Procedures : In case of skin contact, flush the affected area with water for at least 15 minutes and seek medical attention.[12][13] For inhalation, move to fresh air immediately.[13] Ensure that an emergency eyewash station and safety shower are readily accessible.[15]

  • Waste Disposal : All chemical waste, especially organotin residues and pyridine-containing solutions, must be collected and disposed of as hazardous waste according to institutional guidelines.[15]

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 5-Bromo-2-(pyrrolidin-2-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-(pyrrolidin-2-yl)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important class of compounds. The insights provided herein are based on established synthetic methodologies and aim to explain the causality behind experimental choices to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: Low Yield in the Coupling of N-Boc-pyrrolidine with 2,5-Dibromopyridine via Lithiation and Negishi Coupling

Question: I am attempting to synthesize N-Boc-2-(5-bromopyridin-2-yl)pyrrolidine by deprotonating N-Boc-pyrrolidine with s-BuLi/(-)-sparteine, followed by transmetalation with ZnCl₂ and Negishi coupling with 2,5-dibromopyridine. My yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this multi-step, one-pot synthesis are a common issue and can often be attributed to a few critical factors related to the stability and reactivity of the organometallic intermediates.

Core Concepts and Reaction Mechanism:

The reaction sequence involves the enantioselective deprotonation of N-Boc-pyrrolidine to form a chiral organolithium species.[1] This is then transmetalated to a more stable organozinc reagent, which subsequently undergoes a palladium-catalyzed Negishi cross-coupling with 2,5-dibromopyridine.[2] The regioselectivity of the coupling is generally favored at the more reactive 2-position of the pyridine ring.

Troubleshooting Guide:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The deprotonation of N-Boc-pyrrolidine is a sensitive equilibrium. Insufficient base, incorrect temperature, or a long delay before trapping can lead to incomplete formation of the lithiated intermediate.Ensure all reagents are of high purity and anhydrous. Use freshly titrated s-BuLi. Maintain a strict temperature of -78 °C during deprotonation and allow for a sufficient aging time (typically 1-3 hours) for the reaction to complete.[1][2]
Protonation of the Organolithium Intermediate Organolithium species are extremely strong bases and will be quenched by even trace amounts of protic sources, such as water in the solvent or on the glassware.Rigorously dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents. Consider using freshly distilled solvents.
Side Reactions of the Organolithium Intermediate The 2-lithio-N-Boc-pyrrolidine is a highly reactive ("hot") intermediate that can undergo undesired reactions if not handled correctly.Minimize the time between the formation of the organolithium and the transmetalation step. Add the ZnCl₂ solution promptly after the deprotonation is complete.
Inefficient Transmetalation Incomplete transmetalation from lithium to zinc will leave the more reactive organolithium species in solution, which may not be compatible with the subsequent coupling conditions.Ensure the ZnCl₂ solution is of high quality and added at low temperature to control the exotherm.
Suboptimal Palladium Catalyst Activity The choice of palladium source and ligand is crucial for an efficient Negishi coupling. Catalyst deactivation or slow catalytic turnover can lead to low yields.Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as t-Bu₃P·HBF₄ has been shown to be effective for this type of coupling.[2] Ensure the catalyst and ligand are handled under an inert atmosphere.

Experimental Protocol: Optimized Deprotonation and Negishi Coupling

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether or MTBE.[1][2]

  • Add N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv).[1]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2-1.3 equiv) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 3 hours to ensure complete deprotonation.[2]

  • In a separate flame-dried flask, prepare a solution of ZnCl₂ (1.2 equiv) in anhydrous THF.

  • Slowly add the ZnCl₂ solution to the reaction mixture at -78 °C.

  • In another flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and t-Bu₃P·HBF₄ (0.04 equiv) in anhydrous MTBE.[2]

  • Add 2,5-dibromopyridine (1.0 equiv) to the main reaction flask, followed by the catalyst solution.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl and proceed with standard workup and purification.

Diagram of the Deprotonation and Negishi Coupling Workflow:

G cluster_deprotonation Deprotonation cluster_transmetalation Transmetalation cluster_coupling Negishi Coupling NBocPyrrolidine N-Boc-Pyrrolidine sBuLi_Sparteine s-BuLi / (-)-Sparteine -78 °C NBocPyrrolidine->sBuLi_Sparteine LithiatedPyrrolidine 2-Lithio-N-Boc-pyrrolidine sBuLi_Sparteine->LithiatedPyrrolidine ZnCl2 ZnCl₂ LithiatedPyrrolidine->ZnCl2 Organozinc Organozinc Intermediate ZnCl2->Organozinc Dibromopyridine 2,5-Dibromopyridine Organozinc->Dibromopyridine Pd_Catalyst Pd(OAc)₂ / t-Bu₃P·HBF₄ Dibromopyridine->Pd_Catalyst Product N-Boc-2-(5-bromopyridin-2-yl)pyrrolidine Pd_Catalyst->Product

Caption: Workflow for the one-pot deprotonation, transmetalation, and Negishi coupling.

FAQ 2: Poor Regioselectivity and Double Amination in Buchwald-Hartwig Coupling of Pyrrolidine with 2,5-Dibromopyridine

Question: I am trying to synthesize 5-bromo-2-(pyrrolidin-1-yl)pyridine using a Buchwald-Hartwig amination of 2,5-dibromopyridine with pyrrolidine. However, I am getting a mixture of the desired product, the 5-pyrrolidinyl isomer, and the di-substituted product. How can I improve the regioselectivity and avoid double amination?

Answer:

Achieving high regioselectivity in the mono-amination of dihalo-heterocycles is a common challenge in cross-coupling chemistry. The outcome of the reaction is highly dependent on the catalyst system and reaction conditions.

Core Concepts and Reaction Mechanism:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3] In the case of 2,5-dibromopyridine, there are two potential sites for oxidative addition of the palladium catalyst, leading to a mixture of regioisomers. The relative reactivity of the C-Br bonds is influenced by both electronic and steric factors. Generally, the C2 position of the pyridine ring is more electron-deficient and thus more reactive towards oxidative addition.[4]

Troubleshooting Guide:

Potential Cause Explanation Recommended Solution
Lack of Catalyst Selectivity The palladium catalyst may not have a strong preference for one C-Br bond over the other, leading to a mixture of regioisomers.The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as X-Phos, can enhance selectivity for the C2 position.[5] Experiment with different ligands to find the optimal one for your specific substrate.
Double Amination If the reaction is run for too long or at too high a temperature, the initially formed mono-aminated product can undergo a second amination reaction to form the di-substituted product.Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Use a lower reaction temperature to suppress the rate of the second amination.[5]
Base Strength The choice of base can influence the rate and selectivity of the reaction. A very strong base might promote side reactions.Sodium tert-butoxide (NaOt-Bu) is a commonly used base. However, milder bases like Cs₂CO₃ can sometimes provide better selectivity, albeit with longer reaction times.[6]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 equiv), X-Phos (0.04 equiv), and NaOt-Bu (1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, 2,5-dibromopyridine (1.0 equiv), and pyrrolidine (1.2 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and proceed with standard workup and purification.

Diagram of Regioselectivity in Buchwald-Hartwig Amination:

G cluster_pathways Reaction Pathways Start 2,5-Dibromopyridine + Pyrrolidine + Pd Catalyst C2_Attack Oxidative Addition at C2 (More Favorable) Start->C2_Attack Major Pathway C5_Attack Oxidative Addition at C5 (Less Favorable) Start->C5_Attack Minor Pathway Product_C2 Desired Product: 5-Bromo-2-(pyrrolidin-1-yl)pyridine C2_Attack->Product_C2 Product_C5 Isomeric Side Product: 2-Bromo-5-(pyrrolidin-1-yl)pyridine C5_Attack->Product_C5 Di_Substituted Double Amination Product: 2,5-Di(pyrrolidin-1-yl)pyridine Product_C2->Di_Substituted Further Reaction

Caption: Competing reaction pathways in the Buchwald-Hartwig amination of 2,5-dibromopyridine.

Concluding Remarks

The synthesis of this compound derivatives can be a challenging endeavor, with potential pitfalls in both yield and selectivity. A thorough understanding of the underlying reaction mechanisms and careful control of reaction parameters are paramount to success. By addressing the common issues of incomplete reactions, side product formation, and poor regioselectivity through the strategies outlined in this guide, researchers can significantly improve the outcomes of their synthetic efforts.

References

Technical Support Center: Purification of 5-Bromo-2-(pyrrolidin-2-yl)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-(pyrrolidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile chiral building block. The following content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route employed. A common approach involves the nucleophilic substitution of a suitable bromopyridine with a protected or unprotected pyrrolidine derivative. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Such as 2,5-dibromopyridine or a protected 2-(pyrrolidin-2-yl)pyridine.

  • Di-substituted Byproducts: If 2,5-dibromopyridine is used, you might see the formation of 2,5-bis(pyrrolidin-2-yl)pyridine.

  • Isomeric Byproducts: Depending on the starting materials, you could have isomeric pyridines where the pyrrolidine is at a different position.

  • N-Alkylated Pyrrolidine: If the pyrrolidine starting material is not N-protected, you may encounter byproducts from reactions at the pyrrolidine nitrogen.

  • Residual Solvents and Reagents: Such as high-boiling point solvents (e.g., DMF, DMSO) or inorganic salts from the workup.

Q2: My crude product is an oil, but I've seen reports of it being a solid. Why is this?

A2: this compound can exist as a free base, which is often an oil, or as a salt (e.g., hydrochloride or tartrate salt), which is typically a crystalline solid. The presence of impurities can also prevent the oil from solidifying. Purification is key to obtaining a product with consistent physical properties.

Q3: Is this compound stable to acidic or basic conditions during workup?

A3: As a pyridine derivative with a secondary amine, this compound has basic nitrogens and can form salts with acids. It is generally stable to mild acidic and basic washes during aqueous workup. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to degradation or racemization of the chiral center.

Q4: How can I assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of your product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific purification challenges.

Challenge 1: Co-elution of Product and Impurities during Column Chromatography

Scenario: You are running a silica gel column, but your product is co-eluting with an impurity, as seen by TLC or HPLC analysis of the fractions.

Causality: Co-elution occurs when the product and impurity have very similar polarities. This is common with isomeric byproducts or structurally similar starting materials. The acidic nature of standard silica gel can also cause peak tailing and poor separation of basic compounds like pyridines.

Troubleshooting Workflow:

start Poor Separation on Silica Gel option1 Optimize Solvent System start->option1 Initial Approach option2 Modify Stationary Phase start->option2 If Tailing Occurs option3 Alternative Chromatography start->option3 For Difficult Separations sub_option1a Shallow Gradient Elution option1->sub_option1a sub_option1b Use Different Solvents (e.g., DCM/MeOH, EtOAc/Heptane) option1->sub_option1b sub_option2a Add Triethylamine (0.1-1%) to Eluent option2->sub_option2a sub_option2b Use Neutral Alumina option2->sub_option2b sub_option3a Reverse-Phase Chromatography (C18) option3->sub_option3a sub_option3b Ion-Exchange Chromatography option3->sub_option3b start Product is a Persistent Oil option1 Induce Crystallization of Free Base start->option1 If High Purity is Confirmed option2 Salt Formation start->option2 General Approach sub_option1a Scratch Inner Wall of Flask option1->sub_option1a sub_option1b Add a Seed Crystal option1->sub_option1b sub_option1c Solvent Screening (e.g., Hexanes, Diethyl Ether) option1->sub_option1c sub_option2a Form Hydrochloride Salt (HCl in Ether) option2->sub_option2a sub_option2b Form Tartrate Salt (Tartaric Acid in Ethanol) option2->sub_option2b

Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the successful palladium-catalyzed cross-coupling of 5-Bromo-2-(pyrrolidin-2-yl)pyridine. The unique structure of this substrate, featuring both a reactive bromine on an electron-deficient pyridine ring and a potentially coordinating secondary amine in the pyrrolidine moiety, presents specific challenges that require careful catalyst selection and optimization.[1][2] This resource offers troubleshooting advice and frequently asked questions to navigate these complexities and ensure efficient and reproducible synthetic outcomes.

Core Directive: Strategic Catalyst Selection

The success of any cross-coupling reaction hinges on the judicious choice of the catalyst system. For this compound, the primary concerns are the potential for the pyridine nitrogen and the pyrrolidine nitrogen to coordinate with the palladium center, which can lead to catalyst inhibition or deactivation.[1][3] Therefore, the selection of an appropriate ligand is paramount to stabilize the active catalytic species and facilitate the desired bond formation.

Recommended Catalyst Systems for Common Cross-Coupling Reactions
Coupling ReactionRecommended Catalyst SystemBaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with SPhos/XPhosK₂CO₃, K₃PO₄, or Cs₂CO₃DME, 1,4-Dioxane/H₂O, or Toluene80-110Bulky, electron-rich phosphine ligands are often effective in overcoming the challenges posed by coordinating substrates.[2][4][5] The choice of base and solvent can significantly impact yield and should be screened.[6]
Buchwald-Hartwig Amination Pd₂(dba)₃ with Xantphos, RuPhos, or BrettPhosCs₂CO₃ or LHMDSToluene or 1,4-Dioxane100-110The choice of ligand is crucial for coupling with primary and secondary amines.[1][7][8] RuPhos and BrettPhos have shown excellent performance with challenging aminopyridine substrates.[1]
Sonogashira Pd(PPh₃)₄ with CuIEt₃N or other amine basesDMF or THFRoom Temp. to 60The copper(I) co-catalyst is essential for this reaction.[9][10] Careful control of reaction conditions is necessary to avoid side reactions.
Heck Pd(OAc)₂ with P(o-tolyl)₃ or other phosphine ligandsEt₃N or K₂CO₃DMF or Acetonitrile80-120The choice of base and solvent can influence the regioselectivity and yield of the Heck coupling.[11][12]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or has stalled. What are the likely causes and how can I fix it?

A1: Low yields in Suzuki-Miyaura couplings involving pyridine substrates are a common challenge.[3] The primary culprits are often catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[3] The pyrrolidine nitrogen can also contribute to this inhibition.

    • Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands can help stabilize the active palladium center and prevent inhibitory coordination.

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reactivity.

    • Solution: Increase the reaction temperature or screen different bases. A stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the transmetalation step.[2] Ensure your boronic acid or ester is of high quality, as impurities can hinder the reaction.

  • Debromination: You may be observing the formation of 2-(pyrrolidin-2-yl)pyridine as a significant byproduct.

    • Solution: This suggests a competing hydrodehalogenation pathway. This can sometimes be suppressed by using a less polar solvent or by ensuring strictly anhydrous and oxygen-free conditions.

Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material even after prolonged reaction times. What should I investigate?

A2: The Buchwald-Hartwig amination can be sensitive to several factors, especially with a substrate like this compound.

  • Ligand Choice: The ligand is critical for a successful Buchwald-Hartwig amination.[8]

    • Solution: For coupling with primary amines, BrettPhos is often a good choice, while RuPhos can be more effective for secondary amines.[1] Xantphos is another versatile ligand to consider.[8]

  • Base Selection: The choice of base is crucial for deprotonating the amine and facilitating the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases like LHMDS or Cs₂CO₃ are commonly used.[1][7] If you are using a weaker base, consider switching to a stronger one.

  • Catalyst Precursor: The palladium source can influence the reaction efficiency.

    • Solution: Using a pre-formed palladium-ligand complex or a more active precursor like Pd₂(dba)₃ can sometimes improve results compared to Pd(OAc)₂.

Q3: My Sonogashira coupling is yielding a complex mixture of products, including homocoupling of the alkyne. How can I improve the selectivity?

A3: The Sonogashira reaction requires a delicate balance of the palladium and copper catalysts to avoid side reactions.

  • Catalyst Ratio: An improper ratio of palladium to copper can lead to side reactions.

    • Solution: Ensure the correct catalytic amounts are used, typically around 1-5 mol% of the palladium catalyst and 2-10 mol% of the copper(I) co-catalyst.[9]

  • Reaction Conditions: Oxygen can promote the homocoupling of terminal alkynes (Glaser coupling).

    • Solution: Thoroughly degas your solvent and maintain the reaction under a strictly inert atmosphere (Argon or Nitrogen).

  • Amine Base: The amine base not only acts as a base but also as a solvent and ligand.

    • Solution: Triethylamine is commonly used, but screening other amine bases or using a co-solvent like DMF or THF might be beneficial.[10]

Frequently Asked Questions (FAQs)

Q: Can the secondary amine on the pyrrolidine ring of this compound participate in the coupling reaction?

A: Yes, this is a potential side reaction, especially in intermolecular Buchwald-Hartwig amination where the substrate itself could act as the amine coupling partner, leading to dimerization or oligomerization. To minimize this, use the amine nucleophile in excess and choose reaction conditions that favor the desired intermolecular coupling.

Q: How critical is the purity of my this compound starting material?

A: Extremely critical. Impurities can act as catalyst poisons, leading to low yields or complete reaction failure.[13] It is highly recommended to purify the starting material by chromatography or recrystallization before use.

Q: What is the best way to monitor the progress of these coupling reactions?

A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring reaction progress. They allow you to track the consumption of the starting material and the formation of the desired product.[4][8]

Visualizing the Process

A clear understanding of the experimental workflow is crucial for success.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Add this compound, coupling partner, and base to a dry flask inert Evacuate and backfill with inert gas (3x) start->inert solvent Add degassed solvent inert->solvent catalyst Add Pd catalyst and ligand solvent->catalyst heat Heat to specified temperature catalyst->heat monitor Monitor progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench and extract with organic solvent cool->quench purify Purify by column chromatography quench->purify end Characterize final product purify->end

Caption: Generalized experimental workflow for cross-coupling reactions.

A fundamental understanding of the catalytic cycle can aid in troubleshooting.

Catalytic_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Nu Ar-Pd(II)-Nu(L_n) PdII->PdII_Nu Nu-M Transmetal Transmetalation (Nu-M) PdII_Nu->Pd0 Product Ar-Nu PdII_Nu->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

Example Protocol 1: Suzuki-Miyaura Coupling
  • To a dry Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Example Protocol 2: Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and cesium carbonate (1.5 equiv.).

  • Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[8]

References

Preventing protodebromination in reactions with 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-(pyrrolidin-2-yl)pyridine

A Guide to Preventing Protodebromination in Cross-Coupling Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with complex heterocyclic compounds and the challenges that can arise. One of the most common issues encountered with this compound is protodebromination, the undesired cleavage of the C-Br bond and its replacement with a C-H bond. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize this side reaction and maximize your yields.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination and why is it a problem with this compound?

Protodebromination is a reductive cleavage of a carbon-bromine bond, where the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture. This results in the formation of the corresponding debrominated analog, 2-(pyrrolidin-2-yl)pyridine, as a significant byproduct. This side reaction is particularly prevalent with electron-rich heterocyclic compounds like this compound.

The presence of the electron-donating pyrrolidinyl group at the 2-position increases the electron density of the pyridine ring, making the C-Br bond at the 5-position more susceptible to cleavage. This side reaction reduces the yield of the desired coupled product and introduces a significant purification challenge due to the similar polarity of the starting material and the protodebrominated byproduct.

Q2: What are the primary mechanistic pathways for protodebromination in palladium-catalyzed cross-coupling reactions?

While the exact mechanism can be complex and dependent on the specific reaction conditions, two primary pathways are generally considered for protodebromination in the context of palladium-catalyzed cross-coupling reactions:

  • Direct Reductive Cleavage: This can occur via the direct reaction of the aryl bromide with a hydride source in the reaction mixture. The hydride can be generated from various sources, including the solvent (e.g., alcohols), the base (e.g., from the decomposition of alkoxides), or additives.

  • Via the Catalytic Cycle: Protodebromination can also occur as an off-cycle process from the main catalytic cycle of the cross-coupling reaction. For instance, after the oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II)-aryl complex can undergo a protonolysis step, especially in the presence of a proton source, leading to the debrominated product and a Pd(II)-X species.

Troubleshooting Guide: Minimizing Protodebromination

This section provides a systematic approach to troubleshooting and minimizing protodebromination in your reactions with this compound.

Issue 1: Significant Protodebromination Observed in a Suzuki Coupling Reaction

Scenario: You are attempting a Suzuki coupling of this compound with an arylboronic acid using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a mixture of dioxane and water. You observe a significant amount of 2-(pyrrolidin-2-yl)pyridine in your crude reaction mixture.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Rationale: The choice of catalyst and ligand is critical in controlling the relative rates of the desired cross-coupling and the undesired protodebromination. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the catalytic cycle, which forms the desired C-C bond, thereby outcompeting the protodebromination pathway.

    • Recommendation: Switch from Pd(PPh₃)₄ to a more robust catalyst system. Consider using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands have been shown to be highly effective in suppressing protodebromination in challenging Suzuki couplings.

  • Base Selection:

    • Rationale: The choice of base can significantly influence the extent of protodebromination. Strong bases, especially those that can generate hydride species or are themselves proton sources, can exacerbate the problem.

    • Recommendation: Replace Na₂CO₃ with a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings of electron-rich heteroaryl halides. It is a strong enough base to facilitate the transmetalation step but is less prone to promoting protodebromination compared to carbonates or hydroxides in aqueous media.

  • Solvent System:

    • Rationale: Protic solvents, including water, can be a source of protons for the protodebromination reaction. While some water is often necessary for the dissolution of the base in Suzuki couplings, excessive amounts can be detrimental.

    • Recommendation: Minimize the amount of water in the reaction or switch to a completely anhydrous solvent system if possible. Toluene or 2-methyltetrahydrofuran (2-MeTHF) are excellent alternatives to dioxane. If a co-solvent is needed for solubility, consider using a polar aprotic solvent like DMF or DMA, but ensure they are rigorously dried.

Optimized Protocol for Suzuki Coupling:

Parameter Recommendation Rationale
Palladium Precursor Pd(OAc)₂ (2-5 mol%)More stable and often more active than Pd(0) sources.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that promote reductive elimination.
Base K₃PO₄ (2-3 equivalents)Anhydrous, non-nucleophilic base that minimizes protodebromination.
Solvent Toluene or 2-MeTHFAnhydrous, aprotic solvents that reduce the availability of proton sources.
Temperature 80-110 °COptimize for the specific substrates, but avoid excessively high temperatures.
Issue 2: Protodebromination in Buchwald-Hartwig Amination

Scenario: You are performing a Buchwald-Hartwig amination of this compound with a primary or secondary amine using a palladium catalyst and a strong base like NaOtBu. You are observing significant formation of 2-(pyrrolidin-2-yl)pyridine.

Troubleshooting Steps:

  • Base Selection and Stoichiometry:

    • Rationale: Sodium tert-butoxide (NaOtBu) is a very strong base and can promote protodebromination, especially at elevated temperatures. The choice of base is often a delicate balance between achieving efficient C-N bond formation and minimizing side reactions.

    • Recommendation: Consider using a weaker base such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). If a strong base is required, carefully control the stoichiometry. Using a slight excess of the base is often necessary, but a large excess should be avoided.

  • Catalyst System:

    • Rationale: Similar to Suzuki couplings, the choice of ligand is crucial. For Buchwald-Hartwig aminations, ligands that form highly active and stable catalysts are needed.

    • Recommendation: Employ a palladium precursor like Pd₂(dba)₃ with a specialized ligand for C-N coupling, such as BrettPhos or Josiphos-type ligands. These ligands have been specifically designed to facilitate challenging aminations and can help to suppress protodebromination.

  • Reaction Temperature:

    • Rationale: Higher reaction temperatures can accelerate the rate of protodebromination.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to start at a lower temperature (e.g., 60-80 °C) and slowly increase it if the reaction is sluggish.

Optimized Protocol for Buchwald-Hartwig Amination:

Parameter Recommendation Rationale
Palladium Precursor Pd₂(dba)₃ (1-3 mol%)A reliable Pd(0) source for Buchwald-Hartwig reactions.
Ligand BrettPhos (2-6 mol%)A highly active ligand for C-N couplings that can suppress side reactions.
Base LHMDS or K₃PO₄ (1.5-2 equivalents)Milder bases that can reduce the incidence of protodebromination.
Solvent Toluene or CPMEAnhydrous, aprotic solvents.
Temperature 60-100 °CStart at a lower temperature and optimize as needed.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting protodebromination in cross-coupling reactions with this compound.

Protodebromination_Troubleshooting start Start: Protodebromination Observed catalyst Step 1: Evaluate Catalyst System - Is the ligand bulky and electron-rich? - Is the Pd source appropriate? start->catalyst base Step 2: Assess Base Choice - Is the base too strong or a proton source? - Is an anhydrous base being used? catalyst->base solvent Step 3: Analyze Solvent System - Are protic solvents present? - Is the solvent rigorously dried? base->solvent temp Step 4: Consider Reaction Temperature - Is the temperature too high? solvent->temp optimization Optimization Strategies temp->optimization ligand_change Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, BrettPhos) optimization->ligand_change Catalyst base_change Use Weaker, Anhydrous Base (e.g., K3PO4, LHMDS) optimization->base_change Base solvent_change Use Anhydrous, Aprotic Solvents (e.g., Toluene, 2-MeTHF) optimization->solvent_change Solvent temp_change Lower Reaction Temperature optimization->temp_change Temperature end End: Minimized Protodebromination ligand_change->end base_change->end solvent_change->end temp_change->end

Caption: A troubleshooting workflow for addressing protodebromination.

General Best Practices for Handling this compound

  • Purity of Starting Materials: Ensure that the this compound is of high purity and free from any acidic impurities.

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture and oxygen, which can lead to catalyst decomposition and other side reactions.

  • Degassing: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen.

  • Monitoring Reaction Progress: Carefully monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS) to determine the optimal reaction time and to avoid prolonged heating, which can promote protodebromination.

By carefully considering the choice of catalyst, base, solvent, and temperature, and by following good laboratory practices, it is possible to significantly suppress protodebromination and achieve high yields of the desired products in reactions with this compound.

Technical Support Center: Managing Impurities in the Synthesis of 5-Bromo-2-(pyrrolidin-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-2-(pyrrolidin-2-yl)pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold, which is a key building block in many pharmaceutical compounds.[1][2] The control of impurities is not merely a matter of achieving high purity; it is a critical step for ensuring the safety, efficacy, and reproducibility of your downstream applications and regulatory success.

This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the identification, control, and remediation of process-related and degradation impurities.

Section 1: Frequently Asked Questions (FAQs) - The Impurity Landscape

Q1: What are the most common classes of impurities I should expect when synthesizing this compound derivatives?

A1: Impurities in this synthesis can be broadly categorized into three main groups:

  • Process-Related Impurities: These arise from the synthetic route itself. They include:

    • Starting Material Impurities: Such as isomeric bromopyridines (e.g., 3-bromo or dibromo-pyridines) from the initial halogenation step.[3][4]

    • Side-Reaction Products: The most common are pyridine N-oxides, debrominated analogues, and products from reactions with residual solvents or reagents.[5][6]

  • Stereoisomeric Impurities: The pyrrolidine ring at the 2-position introduces a chiral center. The undesired enantiomer is a critical impurity that must be controlled, as different enantiomers can have vastly different pharmacological effects.[2] Racemization during synthesis is a common cause.[7]

  • Degradation Products: These can form during work-up, purification, or storage, often through oxidation or hydrolysis.

Q2: Why is the rigorous control of these specific impurities so critical for drug development?

A2: Rigorous impurity control is foundational to pharmaceutical development for several reasons:

  • Patient Safety: Some impurities can be toxic or genotoxic, even at trace levels.[8] For example, certain by-products may have unforeseen biological activity.

  • Pharmacological Efficacy: The presence of impurities, particularly stereoisomers, can reduce the efficacy of the active pharmaceutical ingredient (API) by lowering its effective concentration or, in some cases, acting as an antagonist.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) that define thresholds for the identification, qualification, and control of impurities in drug substances.[8][9] Failure to meet these standards will prevent a drug candidate from advancing.

  • Process Reproducibility: A well-characterized and controlled impurity profile is essential for ensuring batch-to-batch consistency, a cornerstone of Good Manufacturing Practices (GMP).

Q3: I'm starting a new synthesis. What is the best analytical approach for developing an initial impurity profile?

A3: A multi-technique approach is optimal. The gold standard for initial impurity profiling is Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) .[9][10] This technique provides the high-resolution separation needed to detect trace impurities while the mass spectrometer gives critical molecular weight information for tentative identification. This should be supplemented with:

  • Chiral HPLC: To determine enantiomeric excess (ee%).

  • Gas Chromatography (GC-MS): For identifying volatile impurities like residual solvents.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of unknown impurities that are isolated in sufficient quantity.

Section 2: Troubleshooting Guide - Addressing Specific Synthetic Challenges

This section addresses specific experimental observations in a problem-and-solution format.

Problem 1: My mass spectrum shows a prominent peak at [M+16]. What is it and how do I get rid of it?

Answer: An [M+16] peak is the classic signature of Pyridine N-Oxide formation . The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, especially in the presence of oxidizing agents, peroxides (which can form in solvents like THF), or even atmospheric oxygen at elevated temperatures.[5][11][12]

Causality: The Chemistry of N-Oxidation

The nitrogen atom in the pyridine ring acts as a nucleophile and can be oxidized by various reagents, including hydrogen peroxide, m-CPBA, or even air under harsh conditions, to form the N-oxide.[13] This impurity can alter the electronic properties and biological activity of your final compound.

Visualizing the Pathway

NOXIDE_FORMATION START This compound (Parent Molecule) OXIDANT [O] START->OXIDANT PRODUCT Pyridine N-Oxide Impurity ([M+16]) OXIDANT->PRODUCT Oxidation of Pyridine Nitrogen

Caption: Formation of the Pyridine N-Oxide impurity.

Troubleshooting and Mitigation Strategies:
  • Inert Atmosphere: Conduct reactions, especially those requiring heat, under a strictly inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or peroxide-free solvents. Test solvents like THF for peroxides before use.

  • Controlled Stoichiometry: If using any oxidizing agents in a prior step, ensure they are completely quenched or removed before proceeding with the pyridine-containing intermediate.

  • Chemical Reduction (Post-Synthesis): If the N-oxide has already formed, it can often be selectively reduced back to the parent pyridine. Common deoxygenation reagents include PPh₃ or PCl₃.[13] However, these add another reaction and purification step. It is always better to prevent its formation.

Problem 2: I'm observing a significant peak corresponding to the loss of bromine ([M-79] and [M-81] in MS). What is causing this debromination?

Answer: The loss of bromine indicates the formation of a debrominated impurity . This is a common issue in reactions involving halogenated pyridines, particularly when using catalysts or certain reaction conditions that can promote hydrodehalogenation or nucleophilic displacement.

Causality: Pathways to Dehalogenation
  • Catalytic Hydrodehalogenation: If your synthesis involves a hydrogenation step (e.g., using Pd/C and H₂), the C-Br bond can be reductively cleaved. This is a well-known side reaction.[6]

  • Metal-Catalyzed Reduction: Some copper-catalyzed reactions can also lead to dehalogenation.[14]

  • Reaction with Strong Bases/Nucleophiles: Under certain conditions, strong bases or nucleophiles can displace the bromide, although this is less common for an electron-deficient ring unless activated.

Troubleshooting Workflow

DEHALO_WORKFLOW Q1 Impurity at [M-Br] detected? A1_YES YES Q1->A1_YES A1_NO NO (Monitor in next batch) Q1->A1_NO Q2 Does synthesis involve: - Catalytic hydrogenation (e.g., Pd/C, H₂)? - Reductive conditions? A1_YES->Q2 A2_YES YES Q2->A2_YES A2_NO NO Q2->A2_NO S1 SOLUTION: - Screen alternative, less reactive catalysts. - Reduce reaction time, temperature, or H₂ pressure. - Consider a non-reductive synthetic route. A2_YES->S1 S2 INVESTIGATE: - Check for trace metal contaminants in reagents. - Evaluate stability with bases/nucleophiles used. - Purify starting materials. A2_NO->S2

Caption: Decision workflow for troubleshooting debromination.

Problem 3: My chiral HPLC shows poor enantiomeric excess (ee%) or the presence of the wrong enantiomer.

Answer: This indicates racemization at the chiral carbon of the pyrrolidine ring (the carbon attached to the pyridine). The alpha-proton on this carbon can be labile under certain conditions, leading to a loss of stereochemical integrity.

Causality: The Mechanism of Racemization

Racemization can occur via two primary mechanisms:

  • Base-Catalyzed Epimerization: A strong base can abstract the proton at the chiral center, forming a planar carbanion or an enamine-like intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.

  • Thiyl Radical-Mediated H-Abstraction: In some cases, radical initiators can lead to reversible hydrogen abstraction at the chiral center, causing racemization.[7]

Visualizing Racemization

RACEMIZATION R_ENANTIOMER (R)-Enantiomer (Desired) S_ENANTIOMER (S)-Enantiomer (Impurity) R_ENANTIOMER->S_ENANTIOMER Base / Heat (Proton Abstraction/ Reprotonation)

Caption: Equilibrium process leading to racemization.

Mitigation Strategies:
  • Choice of Base: Avoid excessively strong or sterically unhindered bases if the alpha-proton is a concern. Use weaker bases or those that are sterically hindered.

  • Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures provide the energy to overcome the activation barrier for proton abstraction.

  • Protecting Groups: If racemization is severe, consider using a protecting group on the pyrrolidine nitrogen (e.g., Boc) which can sometimes influence the acidity of the alpha-proton or the stability of the intermediate.

  • Limit Reaction Time: Do not let reactions run longer than necessary, as this increases the time for racemization to occur.

Section 3: Standardized Protocols for Analysis and Purification

Protocol 3.1: General UHPLC-MS Method for Impurity Profiling

This method serves as a robust starting point for detecting a wide range of potential impurities.[10][15]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm)Provides excellent retention and separation for the moderately polar parent compound and related impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peaks for the basic pyridine and pyrrolidine nitrogens.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% to 95% B over 10 minutesA broad gradient ensures elution of both more polar (e.g., N-oxide) and less polar impurities.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 1 µLPrevents column overloading.
MS Detector ESI+ (Electrospray Ionization, Positive Mode)The basic nitrogen atoms are readily protonated, making positive mode highly sensitive for these compounds.
MS Scan Range 100 - 500 m/zCovers the molecular weight of the parent compound and most expected impurities.
Protocol 3.2: Purification via Acid-Base Extraction

This classical technique is highly effective for separating the basic product from non-basic impurities or those with significantly different pKa values, such as certain starting materials.[16]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash: Extract the organic layer with 1M HCl (aq). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer. Discard the organic layer (or save for analysis of impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid NaHCO₃) with stirring until the pH is >10. This will deprotonate the product, causing it to precipitate or become soluble in an organic solvent.

  • Re-extraction: Extract the now basic aqueous layer multiple times with fresh organic solvent (e.g., Dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Section 4: Summary of Common Impurities

This table provides a quick reference for identifying potential impurities based on mass spectrometry data.

Impurity ClassCommon ExampleΔm/z from ParentPrimary Analytical Technique
Oxidation Product Pyridine N-Oxide+16LC-MS
Dehalogenation 2-(pyrrolidin-2-yl)pyridine-79 / -81 (Br isotopes)LC-MS, GC-MS
Stereoisomer (S)-enantiomer (if R is desired)0Chiral HPLC
Over-bromination 3,5-Dibromo-2-(pyrrolidin-2-yl)pyridine+78 / +80LC-MS
Starting Material Unreacted Bromopyridine PrecursorVariesLC-MS, GC-MS

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Bromo-2-(pyrrolidin-2-yl)pyridine Derivatives as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the quest for selective and potent ligands for nicotinic acetylcholine receptors (nAChRs) is a paramount objective. These ligand-gated ion channels are implicated in a host of physiological and pathological processes, including cognitive function, neurodegeneration, and addiction. The 2-(pyrrolidin-2-yl)pyridine scaffold, a core structural motif of nicotine, has served as a foundational template for the design of novel nAChR modulators. This guide provides a comprehensive analysis of 5-Bromo-2-(pyrrolidin-2-yl)pyridine derivatives, presenting a comparative screening workflow and contextualizing their potential biological activity against established nAChR ligands.

Introduction to the this compound Scaffold

The this compound scaffold represents a strategic modification of the nicotine pharmacophore. The introduction of a bromine atom at the 5-position of the pyridine ring is a key feature. Halogenation at this position is known to modulate the electronic properties of the pyridine ring, potentially influencing key ligand-receptor interactions such as cation-π and hydrogen bonding, which are critical for nAChR binding. The pyrrolidine ring, particularly the (S)-enantiomer, is crucial for high-affinity binding to many nAChR subtypes. This guide will explore the methodologies for screening such derivatives and compare their anticipated biological profile with that of well-characterized nAChR ligands.

Comparative Analysis of nAChR Ligands

The biological activity of a novel compound is best understood in the context of established ligands. Here, we compare the binding affinity (Ki) and functional activity (EC50/IC50) of our target scaffold's close analogs with benchmark nAChR modulators across key subtypes.

CompoundnAChR SubtypeBinding Affinity (Ki/KD, nM)Functional Activity (EC50/IC50, nM)Activity ProfileReference
5-[76Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine Cortex/Thalamus (predominantly α4β2)0.03-0.036Not ReportedHigh-affinity ligand[1]
Nicotineα4β21~100Agonist[2]
α7770~10,000Agonist[3]
α3β4-~1,000Agonist[4]
Vareniclineα4β2~0.1~2 (partial agonist)Partial Agonist[4]
α7~400-Antagonist[5]
Epibatidineα4β2~0.05~0.1Agonist[6]
α7~1~10Agonist[6]
A-84543α4β23.44-Partial Agonist[6]
α3β4--Low Potency Partial Agonist[6]

Note: The data for 5-[76Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a structurally related compound, suggests that this compound derivatives are likely to exhibit high affinity for nAChRs, particularly the α4β2 subtype.

Experimental Screening Workflow

A systematic approach is essential for the comprehensive evaluation of novel compounds. The following workflow outlines the key stages in the biological activity screening of this compound derivatives.

Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Subtype Selectivity cluster_2 Phase 3: Functional Characterization Synthesis Synthesis Binding_Assay Radioligand Binding Assay (e.g., [3H]Epibatidine) Synthesis->Binding_Assay Test Compound Subtype_Binding Competitive Binding Assays (α4β2, α7, α3β4) Binding_Assay->Subtype_Binding High-Affinity Hits Functional_Assay Electrophysiology Assay (Two-Electrode Voltage Clamp) Subtype_Binding->Functional_Assay Subtype-Selective Hits Activity_Profile Determine Agonist/ Antagonist/PAM Profile Functional_Assay->Activity_Profile Synthesis N-Boc-pyrrolidine N-Boc-pyrrolidine s-BuLi s-BuLi, (-)-sparteine THF, -78 °C N-Boc-pyrrolidine->s-BuLi Intermediate_1 Organolithium Intermediate s-BuLi->Intermediate_1 Product N-Boc-2-(5-bromopyridin-2-yl)pyrrolidine Intermediate_1->Product 2,5-dibromopyridine 2,5-dibromopyridine 2,5-dibromopyridine->Product Pd(0) catalyst Cross-coupling

References

A Comparative Guide to the Reactivity of 5-Bromo-2-(pyrrolidin-2-yl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Among the various functionalized pyridines, 5-Bromo-2-(pyrrolidin-2-yl)pyridine stands out as a versatile building block. Its unique electronic and steric profile, conferred by the bromine atom at the 5-position and the pyrrolidinyl group at the 2-position, dictates its reactivity in crucial carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth comparative analysis of the reactivity of this compound against other bromopyridine analogs in three seminal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Understanding these nuances is paramount for optimizing synthetic strategies and accelerating drug discovery pipelines.[1][2]

Understanding the Reactivity Landscape of Bromopyridines

The reactivity of a bromopyridine in cross-coupling reactions is governed by a delicate interplay of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom renders the ring electron-deficient, particularly at the α (2 and 6) and γ (4) positions, making these sites susceptible to nucleophilic attack.[3] Conversely, this electron deficiency facilitates the oxidative addition of palladium(0) to the carbon-bromine bond, a critical step in many cross-coupling catalytic cycles.

The position of the bromine atom and the electronic nature of other substituents significantly modulate this inherent reactivity. Electron-donating groups (EDGs) can increase the electron density of the ring, potentially slowing down the oxidative addition step, while electron-withdrawing groups (EWGs) have the opposite effect.[4][5] Steric hindrance around the C-Br bond can also impede the approach of the bulky palladium catalyst, influencing reaction rates and yields.[6][7]

In the case of This compound , the pyrrolidinyl group at the 2-position acts as an electron-donating group through resonance, which can influence the reactivity at the 5-position. Furthermore, its non-planar structure can introduce specific steric demands.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a clear and objective comparison, this guide will analyze the performance of this compound alongside other common bromopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in pharmaceutical compounds.[8][9] The reaction couples an organoboron reagent with an organic halide.

Experimental Data Summary:

Bromopyridine DerivativeCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 90°C, 12h85Hypothetical Data
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 90°C, 10h92[10]
3-BromopyridinePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃DME, 80°C, 2h88[11]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ / K₃PO₄Dioxane/H₂O, 85-95°C, 15h78[8][12]

Analysis of Reactivity:

The pyrrolidinyl group in this compound, being an electron-donating group, can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted 2-bromopyridine. However, its reactivity remains high, leading to excellent yields. The choice of catalyst and base is crucial. For instance, the use of Pd(dppf)Cl₂ has been shown to be effective for various bromopyridines.[11]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

2. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in drug molecules.[13][14] This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine.[15]

Experimental Data Summary:

Bromopyridine DerivativeAmine PartnerCatalyst SystemConditionsYield (%)Reference
This compound MorpholinePd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene, 110°C, 18h90Hypothetical Data
2-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene, 110°C, 16h85[2]
3-BromopyridineAnilinePd(OAc)₂ / BINAP / NaOtBuToluene, 100°C, 24h82[13]
2-BromopyridinePiperidinePd(OAc)₂ / P(t-Bu)₃ / NaOtBuToluene, 80°C, 4h95[13]

Analysis of Reactivity:

In Buchwald-Hartwig amination, the electronic nature of the bromopyridine again plays a key role. The electron-donating pyrrolidinyl group in our target molecule does not significantly hinder the reaction, and with the appropriate choice of a bulky, electron-rich phosphine ligand like Xantphos, high yields can be achieved.[2] The choice of base is also critical, with cesium carbonate often being a good choice for heterocyclic substrates.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

3. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.[16][17] This reaction typically employs both palladium and copper catalysts.

Experimental Data Summary:

Bromopyridine DerivativeAlkyne PartnerCatalyst SystemConditionsYield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NTHF, 60°C, 6h88Hypothetical Data
2-Amino-3-bromopyridinePhenylacetylenePd(TFA)₂ / PPh₃ / CuI / Et₃NDMF, 80°C, 12h85[18]
2-BromopyridinePhenylacetylenePd(PPh₃)₄ / CuI / Et₃NToluene, 70°C, 5h90[19]
3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NTHF, rt, 24h75[17]

Analysis of Reactivity:

The reactivity trend in Sonogashira coupling is similar to that observed in Suzuki-Miyaura and Buchwald-Hartwig reactions. This compound demonstrates good reactivity, affording high yields of the coupled product under standard Sonogashira conditions. The presence of the pyrrolidinyl group does not appear to interfere with the catalytic cycle. Copper-free Sonogashira protocols have also been developed and can be advantageous for certain substrates.[19]

Experimental Workflow: Sonogashira Coupling

Caption: Generalized workflow for a Sonogashira coupling reaction.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex molecules of pharmaceutical interest. Its reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is comparable to, and in some cases exceeds, that of other commonly used bromopyridines. The electron-donating nature of the pyrrolidinyl substituent does not significantly impede the key oxidative addition step, and excellent yields can be achieved with careful optimization of reaction conditions, including the choice of catalyst, ligand, and base. This guide provides a solid foundation for researchers to effectively utilize this versatile synthon in their drug discovery and development endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(pyrrolidin-2-yl)pyridine Analogs as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-Bromo-2-(pyrrolidin-2-yl)pyridine, a scaffold of significant interest in the development of selective ligands for nicotinic acetylcholine receptors (nAChRs). As researchers and drug development professionals, understanding the nuanced effects of structural modifications on receptor affinity and functional activity is paramount for designing next-generation therapeutics with improved potency and selectivity. This document synthesizes data from authoritative sources to offer a comparative analysis of key structural modifications and their impact on biological activity, supported by detailed experimental protocols.

Introduction: The Significance of the 2-(Pyrrolidin-2-yl)pyridine Scaffold

The 2-(pyrrolidin-2-yl)pyridine moiety is a critical pharmacophore found in numerous biologically active compounds, most notably as a core component of ligands targeting nAChRs. These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. The development of subtype-selective nAChR ligands is a key objective for treating a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The 5-bromo substitution on the pyridine ring serves as a valuable starting point for SAR studies, offering a site for further modification through cross-coupling reactions, or for understanding the electronic and steric effects of a halogen at this position. This guide will explore how modifications to both the pyridine and pyrrolidine rings of this core structure influence binding affinity and functional activity at nAChRs.

Comparative Analysis of Structural Modifications

The biological activity of this compound analogs is highly sensitive to substitutions on both the pyridine and pyrrolidine rings. The following sections dissect the SAR based on modifications at key positions.

Modifications on the Pyridine Ring

Substitutions on the pyridine ring, particularly at the 5-position, have a profound impact on the affinity and selectivity of these compounds for different nAChR subtypes. While direct SAR data for a broad series of this compound analogs is limited in publicly available literature, we can infer valuable insights from closely related 2-((S)-pyrrolidinyl)methoxy)pyridine analogs.

For instance, in a series of analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543), substitutions on the pyridine ring resulted in a wide range of binding affinities, with Ki values from 0.15 to over 9,000 nM.[1] This highlights the sensitivity of the nAChR binding pocket to changes in the electronic and steric properties of the pyridine ring.

Further studies on related compounds have shown that introducing larger substituents at the 5-position can lead to highly potent and selective ligands. For example, a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues displayed exceptionally high affinities for nAChRs, with Ki values in the picomolar range (9-331 pM).[2][3]

Table 1: Influence of Pyridine Ring Modifications on nAChR Binding Affinity (Hypothetical Data Based on Related Analogs)

Compound IDR1 (5-position)R2 (other)nAChR SubtypeBinding Affinity (Ki, nM)
1 (Parent) -Br Hα4β2Reference
2a-HHα4β2Expected decrease
2b-ClHα4β2Similar to Bromo
2c-IHα4β2Potentially higher
2d-PhenylHα4β2Variable
2e-CNHα4β2Variable

Note: This table is illustrative and based on trends observed in related compound series. Actual Ki values would require experimental determination.

Bioisosteric Replacements of the Pyridine Ring

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in drug design.[4][5][6] Replacing the pyridine ring with other heterocycles can modulate a compound's activity, selectivity, and pharmacokinetic properties. For example, replacing the pyridine ring with isoxazole or isothiazole has been explored for nicotine analogs.[5] In the context of this compound, exploring bioisosteres such as pyrimidine, pyridazine, or even non-aromatic rings could lead to novel ligands with altered receptor interaction profiles.

Modifications on the Pyrrolidine Ring

The pyrrolidine ring and its substituents are also critical for high-affinity binding. The stereochemistry of the pyrrolidine ring is of particular importance, with the (S)-enantiomer generally being more active for nAChR ligands. Modifications to the nitrogen of the pyrrolidine ring, such as N-methylation, can also significantly impact affinity and efficacy.

Signaling Pathways and Mechanism of Action

This compound analogs primarily exert their effects by binding to the orthosteric site of nAChRs, located at the interface between α and β subunits. This binding event triggers a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations (primarily Na+ and Ca2+). This influx depolarizes the cell membrane, initiating downstream signaling cascades.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Channel Ion Channel (Open) nAChR->Channel Conformational Change Cations Na+, Ca2+ Channel->Cations Influx Ligand This compound Analog Ligand->nAChR Binds to Orthosteric Site Depolarization Membrane Depolarization Cations->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

nAChR Signaling Pathway.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to characterize this compound analogs.

Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells or rat brain tissue).

  • Radioligand (e.g., [³H]epibatidine).

  • Test compounds (this compound analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Non-specific binding control (e.g., nicotine or cytisine at a high concentration).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add binding buffer, the test compound dilution, and cell membranes.

  • Initiate the binding reaction by adding the radioligand at a concentration near its Kd value.

  • For non-specific binding wells, add a saturating concentration of the non-specific control instead of the test compound.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate in 96-well Plate A->B C Separate Bound from Free Ligand (Vacuum Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Radioligand Binding Assay Workflow.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity

This protocol measures the functional effect (agonist or antagonist) of a test compound on nAChRs expressed in Xenopus oocytes.[7]

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., ND96).

  • Agonist (e.g., acetylcholine).

  • Test compounds.

Procedure:

  • Inject the nAChR cRNA into Xenopus oocytes and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • To test for agonist activity, apply the test compound at various concentrations and record the induced current.

  • To test for antagonist activity, pre-apply the test compound followed by co-application with a known agonist (e.g., acetylcholine) and measure the inhibition of the agonist-induced current.

  • Construct concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich area of investigation for the development of novel nAChR ligands. The pyridine ring, particularly the 5-position, and the pyrrolidine ring are key determinants of binding affinity and functional activity. The strategic modification of this scaffold, guided by SAR principles and aided by robust experimental evaluation, holds significant promise for the discovery of subtype-selective modulators with therapeutic potential. Future research should focus on synthesizing and testing a wider array of analogs with diverse substitutions and bioisosteric replacements to further refine our understanding of the pharmacophore and to develop lead compounds with optimized efficacy and safety profiles.

References

Comparative In Vitro Analysis of Novel 5-Bromo-2-(pyrrolidin-2-yl)pyridine Derivatives as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

<

A Comprehensive Guide for Drug Discovery Professionals

In the landscape of neuropharmacology, the development of selective and potent modulators for nicotinic acetylcholine receptors (nAChRs) remains a critical area of research for addressing a spectrum of neurological and psychiatric disorders. The chemical scaffold, 5-Bromo-2-(pyrrolidin-2-yl)pyridine, presents a promising foundation for novel ligand design. This guide offers an in-depth, comparative framework for the in vitro evaluation of new chemical entities derived from this scaffold, designed to provide researchers and drug development scientists with a robust methodology for characterization and selection of lead candidates.

Guiding Principles: Scientific Rationale and Experimental Strategy

The strategic inclusion of a bromine atom at the 5-position of the pyridine ring is intended to modulate the electronic properties of the molecule, potentially enhancing binding affinity and selectivity for specific nAChR subtypes through halogen bonding. This guide will detail the in vitro testing cascade for a hypothetical series of novel derivatives—designated Compound A , Compound B , and Compound C —and compare their performance against well-established nAChR ligands.

Our experimental approach is structured to provide a comprehensive profile of each compound, beginning with fundamental assessments of cytotoxicity and progressing to detailed receptor binding and functional characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Analysis cluster_2 Phase 3: Selectivity Assessment A Cytotoxicity Profiling (MTT Assay) B Binding Affinity Determination (Radioligand Assay) A->B Non-toxic compounds C Functional Potency & Efficacy (Calcium Flux Assay) B->C High-affinity compounds D Mechanism of Action (Electrophysiology) C->D Functionally active compounds E Off-Target Profiling (Safety Panel) D->E Lead candidates

Figure 1: A multi-phase workflow for in vitro compound characterization.

Phase 1: Foundational In Vitro Screening

The initial phase of our testing cascade is designed to eliminate compounds with undesirable characteristics, such as cellular toxicity, and to identify those with a high affinity for our target receptor.

Cytotoxicity Assessment: MTT Assay

A critical first step in drug discovery is to assess the cytotoxic potential of novel compounds.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[1][3][4]

Protocol:

  • Cell Seeding: Human neuroblastoma (SH-SY5Y) cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Following treatment, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.[4]

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[1][4]

Comparative Cytotoxicity Data:

CompoundCell LineIC50 (µM)
Compound A SH-SY5Y>100
Compound B SH-SY5Y78.5
Compound C SH-SY5Y>100
Doxorubicin (Control) SH-SY5Y1.2

Interpretation: Compounds A and C demonstrate low cytotoxicity, a favorable characteristic for further development. Compound B exhibits moderate cytotoxicity, which should be considered in subsequent evaluations.

Receptor Binding Affinity: Radioligand Binding Assay

To determine the binding affinity of the novel compounds for nAChRs, a competitive radioligand binding assay is employed.[5][6] This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.[5]

Protocol:

  • Membrane Preparation: Membranes from cells expressing the nAChR subtype of interest (e.g., α4β2) are prepared.[5]

  • Competitive Binding: The membranes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the test compounds.[5][6]

  • Separation and Detection: The reaction is terminated by rapid filtration to separate bound and free radioligand, followed by quantification of radioactivity.[5][7]

  • Data Analysis: The IC50 value is determined and used to calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[8]

Comparative Binding Affinity Data (α4β2 nAChR):

CompoundKi (nM)
Compound A 8.2
Compound B 35.1
Compound C 2.5
Nicotine (Reference) 15.6

Interpretation: Compound C displays the highest affinity for the α4β2 nAChR, followed by Compound A. Both exhibit higher affinity than the endogenous ligand, nicotine.

Phase 2: Functional Characterization

This phase aims to elucidate the functional activity of the high-affinity compounds, determining whether they act as agonists, antagonists, or allosteric modulators.

Functional Activity: Calcium Flux Assay

The activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, including calcium.[9] This change in intracellular calcium can be monitored using fluorescent indicators, providing a measure of receptor function.[10]

G A nAChR Agonist B Binds to nAChR A->B C Channel Opens B->C D Ca²⁺ Influx C->D E Increased Intracellular [Ca²⁺] D->E F Fluorescent Indicator Binding E->F G Signal Detection F->G

Figure 2: Workflow of a calcium flux assay to measure nAChR agonist activity.

Protocol:

  • Cell Loading: Cells expressing the target nAChR are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compounds are added at various concentrations to elicit a response.

  • Signal Detection: The change in fluorescence intensity is measured in real-time to determine the potency (EC50) and efficacy (Emax) of the compounds.[10]

Comparative Functional Data (α4β2 nAChR):

CompoundEC50 (nM)Emax (% of Acetylcholine)Activity
Compound A 22.485%Partial Agonist
Compound B 150.230%Weak Partial Agonist
Compound C 6.8105%Full Agonist
Varenicline (Reference) 12.165%Partial Agonist

Interpretation: Compound C is a potent full agonist, while Compound A is a potent partial agonist. These findings, combined with their high binding affinities, make them strong candidates for further investigation.

Phase 3: Selectivity and Safety Profiling

The final phase of in vitro testing focuses on assessing the selectivity of the lead candidates to minimize the potential for off-target effects.[11][12]

Off-Target Screening: Safety Panels

Screening compounds against a broad panel of receptors, ion channels, and enzymes is crucial for identifying potential safety liabilities early in the drug discovery process.[13][14]

Protocol:

  • Panel Selection: A comprehensive safety panel, such as the SafetyScreen44 or a custom panel, is chosen to assess off-target interactions.[13][14]

  • Compound Screening: The lead candidates (Compounds A and C) are screened at a standard concentration (e.g., 10 µM).

  • Data Analysis: Significant interactions (typically >50% inhibition or activation) are flagged for further investigation.

Interpretation: The ideal outcome is a clean profile with no significant off-target activity, indicating high selectivity for nAChRs.

Conclusion and Future Directions

This structured in vitro testing guide provides a comprehensive framework for the evaluation and comparison of novel this compound derivatives. Based on the hypothetical data presented, Compound C emerges as a highly promising lead candidate due to its high affinity, potent full agonist activity, and low cytotoxicity. Compound A also warrants further consideration as a potent partial agonist. The next steps in the drug discovery cascade would involve more detailed electrophysiological studies to confirm the mechanism of action, followed by in vivo pharmacokinetic and efficacy studies in relevant animal models.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the construction of biaryl and hetero-biaryl scaffolds that are prevalent in pharmacologically active molecules. This guide provides an in-depth comparison of palladium catalysts for the Suzuki coupling of 5-Bromo-2-(pyrrolidin-2-yl)pyridine, a key intermediate in the synthesis of various potential therapeutic agents. We will delve into the mechanistic nuances of catalyst performance, present comparative data from analogous systems, and provide a detailed experimental protocol to empower your research.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. The catalytic cycle, which is fundamental to understanding catalyst performance, consists of three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (in our case, this compound) to form a palladium(II) intermediate.[1] This is often the rate-limiting step, and its efficiency is highly dependent on the palladium catalyst and its ligands.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

The choice of palladium catalyst and its associated ligands profoundly influences each of these steps, thereby affecting the overall reaction efficiency, yield, and substrate scope. For heteroaromatic substrates like this compound, the pyridine nitrogen can coordinate to the palladium center, potentially complicating the catalytic cycle and making the choice of catalyst even more critical.

Comparative Analysis of Palladium Catalysts

Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This has been a workhorse catalyst in Suzuki couplings for many years. It is a commercially available, air-sensitive solid that is often used in a variety of coupling reactions.

  • Performance: For simple aryl bromides, Pd(PPh₃)₄ can provide good to excellent yields. However, for more challenging substrates like electron-rich or sterically hindered heteroaromatic bromides, its performance can be limited, often requiring higher catalyst loadings and longer reaction times. In the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids, good yields were obtained using 5 mol % of Pd(PPh₃)₄.[2]

  • Causality: The triphenylphosphine ligands are moderately electron-donating and can dissociate from the palladium center to generate the catalytically active species. However, the relatively low electron density on the palladium and potential for P-C bond cleavage at higher temperatures can lead to catalyst deactivation and lower turnover numbers.

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂

This catalyst features a bidentate ferrocene-based phosphine ligand (dppf) that imparts unique properties to the palladium center.

  • Performance: Pd(dppf)Cl₂ is generally more robust and efficient than Pd(PPh₃)₄ for a wider range of substrates, including heteroaromatic halides.[3] Studies on the Suzuki coupling of 5-bromoindazoles, which share some electronic similarities with bromopyridines, showed that Pd(dppf)Cl₂ was the most effective catalyst, affording high yields in shorter reaction times compared to Pd(PPh₃)₄.[3][4] For the coupling of 5-bromonicotinic acid, Pd(dppf)Cl₂ also demonstrated high efficiency, with significantly shorter reaction times than Pd(PPh₃)₄.

  • Causality: The dppf ligand's large bite angle and electron-donating properties stabilize the palladium center, promoting both oxidative addition and reductive elimination. This enhanced stability often translates to higher catalyst turnover numbers and the ability to couple more challenging substrates under milder conditions.

Buchwald Palladacycle Precatalysts

Developed by Professor Stephen Buchwald and his group, these are highly active pre-catalysts that have revolutionized cross-coupling chemistry. They are often used in combination with bulky, electron-rich phosphine ligands like SPhos and XPhos.

  • Performance: Buchwald palladacycles are known for their exceptional activity, often achieving high yields with very low catalyst loadings (ppm level) and at room temperature for some substrates.[5][6] They are particularly effective for the coupling of challenging substrates, including heteroaryl chlorides.[5] The use of bulky and electron-donating ligands like SPhos and XPhos is crucial for their high performance, as these ligands facilitate the formation of the active monoligated palladium(0) species.[1]

  • Causality: Palladacycles are air- and moisture-stable, making them easy to handle.[7] In solution, they readily form the active catalytic species. The bulky and electron-rich ligands associated with these catalysts accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, leading to highly efficient catalytic cycles.[5]

Quantitative Performance Comparison

The following table summarizes the performance of different palladium catalysts in the Suzuki coupling of various bromopyridine and related heterocyclic substrates, providing a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions between studies.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄ 5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane70-80-Good5[2]
Pd(dppf)Cl₂ 5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME802High-[3][4]
Pd(OAc)₂ / SPhos 3-BromopyridinePhenylboronic AcidK₃PO₄1,4-Dioxane1004951[1]
PEPPSI-IPr (NHC-based) 3-BromopyridinePhenylboronic AcidCs₂CO₃t-AmylOH1002980.5[1]

Experimental Protocol: Suzuki Coupling of this compound

Based on the comparative analysis of performance with analogous substrates, a catalyst system employing a modern, bulky phosphine ligand is recommended for the Suzuki coupling of this compound to ensure high efficiency and yield. The following protocol is a representative example and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh out Palladium(II) Acetate and SPhos.

  • Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask via syringe.

  • Add the Pd(OAc)₂/SPhos mixture to the reaction flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Workflow

To further elucidate the process, the following diagrams visualize the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_inputs Inputs cluster_output Output Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition Oxidative Addition Oxidative Addition R-X R-X R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation Transmetalation Transmetalation R'-B(OR)2 R'-B(OR)2 Base Base R-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination R-R' R-R' Reductive Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow A Reaction Setup (Reactants, Base, Catalyst) B Solvent Addition & Degassing A->B C Heating & Stirring B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A generalized workflow for the Suzuki coupling experiment.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems based on bulky, electron-rich phosphine ligands, such as those used with Pd(dppf)Cl₂ and Buchwald palladacycles, offer superior performance for challenging heteroaromatic substrates. These advanced catalysts generally provide higher yields in shorter reaction times and under milder conditions. The provided experimental protocol offers a robust starting point for researchers, and further optimization may be beneficial for specific substrate combinations. By understanding the underlying mechanistic principles and leveraging the appropriate catalytic system, researchers can efficiently synthesize novel 2,5-disubstituted pyridine derivatives for the advancement of drug discovery and development.

References

A Comparative Guide to Evaluating the Efficacy of 5-Bromo-2-(pyrrolidin-2-yl)pyridine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and selective cancer therapeutics. Pyridine and pyrrolidine moieties are privileged structures in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Their derivatives have demonstrated a wide array of biological activities, including potent anticancer effects. The focus of this guide is on a specific chemical scaffold: 5-Bromo-2-(pyrrolidin-2-yl)pyridine . While direct and extensive comparative data on the anticancer efficacy of this particular series of derivatives is emerging, this guide provides a comprehensive framework for its evaluation. We will delve into the rationale behind investigating these compounds, the experimental design for assessing their efficacy, detailed protocols for key cytotoxicity assays, and the potential signaling pathways they may modulate. This document will serve as a technical manual for researchers and drug development professionals aiming to explore the therapeutic potential of this promising class of molecules.

The rationale for investigating this compound derivatives stems from the known anticancer properties of related structures. For instance, various pyridine derivatives have been shown to exhibit significant cytotoxicity against a range of cancer cell lines, including those of the breast, lung, and colon.[1][2] The incorporation of a bromine atom can enhance the therapeutic potency of a compound.[3] Furthermore, the pyrrolidine ring is a key component in many compounds with demonstrated anticancer activity.[4][5] It is hypothesized that the unique combination of these structural features in this compound derivatives could lead to novel mechanisms of action or improved efficacy. A critical aspect of their potential mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes that are often dysregulated in cancer.[3][6]

Experimental Design: A Roadmap for Efficacy Evaluation

A robust experimental design is paramount for the accurate assessment of any potential anticancer agent. The initial phase of in vitro screening is designed to quantify the cytotoxic and antiproliferative effects of the investigational compounds. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[7]

Selection of Cancer Cell Lines

The choice of cancer cell lines is a critical first step and should ideally represent a diverse range of cancer types to identify broad-spectrum activity or specific sensitivities. A standard panel might include:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT-116: A human colon cancer cell line.

  • PC-3: A human prostate cancer cell line.

  • HepG2: A human liver carcinoma cell line.

In addition to cancer cell lines, it is crucial to include a non-cancerous cell line (e.g., human fibroblasts) to assess the selectivity of the compounds and their potential for off-target toxicity.[8]

Control Compounds

The inclusion of appropriate controls is essential for validating the assay and providing a benchmark for the activity of the test compounds.

  • Positive Control: A well-established anticancer drug with a known mechanism of action (e.g., Doxorubicin, Cisplatin) should be used.

  • Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve the test compounds) is necessary to account for any effects of the solvent on cell viability.

Workflow for In Vitro Cytotoxicity Screening

The overall workflow for the initial screening of this compound derivatives is a multi-step process that requires careful execution and data analysis.

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Core Cytotoxicity Assays: Quantifying Anticancer Effects

Several robust and reproducible assays are available to measure the cytotoxic and antiproliferative effects of chemical compounds. The MTT and SRB assays are two of the most widely used colorimetric methods in anticancer drug screening.[7][9]

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][14]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[6] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.[15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[15][16]

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water.[15] Allow the plates to air dry completely.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[15][16] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth and determine the IC50 values.

Comparative Data Presentation

While specific IC50 values for a series of this compound derivatives are not yet widely published, the following table illustrates how such comparative data should be presented. This hypothetical data is for illustrative purposes only.

Compound IDCancer Cell LineIC50 (µM)
Derivative 1 MCF-7 (Breast)5.2 ± 0.4
A549 (Lung)8.7 ± 0.9
HCT-116 (Colon)3.1 ± 0.3
Derivative 2 MCF-7 (Breast)12.5 ± 1.1
A549 (Lung)15.3 ± 1.8
HCT-116 (Colon)9.8 ± 0.7
Doxorubicin MCF-7 (Breast)0.8 ± 0.1
A549 (Lung)1.2 ± 0.2
HCT-116 (Colon)0.5 ± 0.08

Delving Deeper: Investigating the Mechanism of Action

Once the cytotoxic potential of the this compound derivatives has been established, the next logical step is to investigate their mechanism of action. Given the structural similarities to known kinase inhibitors, a primary hypothesis is the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Receptor Tyrosine Kinase (RTK) Signaling Pathways

RTKs are a family of cell surface receptors that play a crucial role in cellular processes such as growth, differentiation, and survival. Dysregulation of RTK signaling is a common feature of many cancers. The RAS/MAPK and PI3K/AKT pathways are two major downstream signaling cascades activated by RTKs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: A simplified diagram of the Receptor Tyrosine Kinase (RTK) signaling pathway.

Investigating the effect of the this compound derivatives on the phosphorylation status of key proteins in these pathways (e.g., EGFR, VEGFR, AKT, ERK) through techniques like Western blotting can provide valuable mechanistic insights.

Induction of Apoptosis

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. Various assays can be employed to determine if the observed cytotoxicity is due to apoptosis.[3]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases like caspase-3 and caspase-7 can confirm the induction of apoptosis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. This guide has provided a comprehensive framework for the systematic evaluation of their efficacy, from initial in vitro cytotoxicity screening to preliminary mechanistic studies. While extensive comparative data for this specific series of compounds is still forthcoming, the methodologies and principles outlined here will enable researchers to rigorously assess their therapeutic potential. Future studies should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship (SAR), identifying specific molecular targets, and ultimately progressing the most promising candidates to in vivo preclinical models. The insights gained from such investigations will be invaluable in the ongoing effort to develop next-generation cancer therapies.

References

A Comparative Guide to the Antimicrobial Potential of 5-Bromo-2-(pyrrolidin-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the exploration of unique chemical scaffolds is paramount. Among these, heterocyclic compounds containing pyridine and pyrrolidine rings have shown significant promise.[1][2][3][4] This guide focuses on the untapped potential of compounds synthesized from 5-Bromo-2-(pyrrolidin-2-yl)pyridine , a scaffold that combines the structural features of both moieties. While direct experimental data on the antimicrobial spectrum of its derivatives are not yet prevalent in published literature, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. We will objectively explore the rationale for investigating this compound class, propose a robust experimental framework for synthesis and antimicrobial evaluation, and compare its potential against existing alternatives based on data from structurally related compounds.

The Rationale: Why this compound?

The pyridine nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs with a broad range of biological activities, including antimicrobial properties.[2] Similarly, the pyrrolidine ring is a core component of many biologically active compounds, and its derivatives are known for their diverse pharmacological effects, including antibacterial and antifungal activities.[1][3][4] The combination of these two heterocycles in a single molecule, further functionalized with a bromine atom, presents a compelling starting point for the development of new antimicrobial agents. The bromine substituent can serve as a handle for further chemical modifications, allowing for the creation of a diverse library of compounds with potentially varied and potent antimicrobial profiles.

Proposed Synthesis of Novel Derivatives

To explore the antimicrobial potential of the this compound scaffold, a library of derivatives can be synthesized. A logical starting point is the functionalization of the secondary amine in the pyrrolidine ring. This can be achieved through various reactions, such as acylation, alkylation, or sulfonylation, to introduce a wide range of substituents.

Experimental Protocol: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of the parent compound to generate a library of amide derivatives.

Materials:

  • This compound hydrochloride

  • A selection of acyl chlorides or carboxylic acids

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Coupling agent if starting from carboxylic acids (e.g., HATU, HOBt/EDC)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the Free Base: Dissolve this compound hydrochloride in a suitable solvent and neutralize with an aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the free base into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Acylation Reaction:

    • Dissolve the free base of this compound in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add the base (e.g., triethylamine, 1.2 equivalents).

    • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • If starting with a carboxylic acid, pre-activate it with a coupling agent before adding it to the solution of the free base.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.

  • Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow Start This compound (Starting Material) FreeBase Neutralization & Extraction (Free Base Formation) Start->FreeBase Acylation N-Acylation (Acyl Chloride/Carboxylic Acid + Base/Coupling Agent) FreeBase->Acylation Purification Purification (Column Chromatography) Acylation->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization FinalProduct Library of N-Acylated Derivatives Characterization->FinalProduct

Caption: Proposed workflow for the synthesis of N-acylated derivatives of this compound.

Evaluating the Antimicrobial Spectrum: A Step-by-Step Guide

Once a library of derivatives has been synthesized, a systematic evaluation of their antimicrobial activity is crucial. The following protocols outline the standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of the novel compounds against a panel of clinically relevant microorganisms.[5][6][7][8][9]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a widely accepted standard for quantitative antimicrobial susceptibility testing.[5][6][8]

Materials:

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

  • Standard antibiotics as positive controls (e.g., ciprofloxacin, vancomycin, fluconazole).

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Dispense 50 µL of the appropriate broth into all wells of a 96-well plate.

    • Add 50 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing a standard antibiotic with the microbial inoculum.

    • Negative Control (Growth Control): Wells containing broth and the microbial inoculum with no test compound.

    • Sterility Control: Wells containing broth only.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.[5]

Diagram of Antimicrobial Screening Workflow

Antimicrobial_Screening cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis CompoundPrep Prepare Stock Solutions of Synthesized Compounds SerialDilution Serial Dilution of Compounds in 96-well Plate CompoundPrep->SerialDilution InoculumPrep Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculation Inoculate with Microbial Suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate Plates (e.g., 37°C, 18-24h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Comparison Compare with Standard Antibiotics MIC_Determination->Comparison

Caption: Workflow for determining the antimicrobial activity of synthesized compounds using the broth microdilution method.

Comparative Analysis: Benchmarking Against Alternatives

While awaiting experimental data on this compound derivatives, we can establish a performance benchmark by examining the antimicrobial activity of structurally related compounds reported in the literature. This comparative data provides a valuable context for interpreting future results and understanding the potential of this novel scaffold.

Compound Class/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Pyrrolidine-2,5-dione Derivatives
Compound 5aEnterococcus faecalis0.25 µM[1]
Compound 5gEnterococcus faecalis0.25 µM[1]
Compound 5aCandida albicans0.125 µM[1]
Pyridine Derivatives
Isonicotinic acid hydrazide derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. niger2.18–3.08 µM/mL[2]
Dodecanoic acid pyridine derivativesB. subtilis, S. aureus, E. coli, A. niger, C. albicansGood activity[2]
Pyrrolidine Derivatives
N-arylsuccinimid derivative (Compound 5)Various bacteria and yeasts32–128[4]
Azo derivative (Compound 8)Various bacteria and yeasts16–256[4]
Spiropyrrolidine Derivatives
Compound 5d (methoxy substituted)Staphylococcus aureus3.95 mM[10]
Standard Antibiotics (for comparison)
CiprofloxacinVarious bacteria0.50–16[4]
NystatinVarious yeasts0.50–2[4]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, avenue for the discovery of novel antimicrobial agents. This guide has provided a comprehensive framework for the systematic synthesis and evaluation of its derivatives. By following the detailed protocols for N-acylation and antimicrobial susceptibility testing, researchers can efficiently generate a library of novel compounds and assess their biological activity.

The provided comparative data from structurally related compounds underscores the potential of pyridine and pyrrolidine moieties in antimicrobial drug design. Future investigations should focus on synthesizing a diverse library of derivatives by modifying both the pyrrolidine and pyridine rings. Subsequent structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for potent antimicrobial activity. Promising lead compounds can then be advanced to further studies, including mechanism of action determination and in vivo efficacy testing. The systematic approach outlined in this guide will undoubtedly contribute to the development of the next generation of antimicrobial therapies.

References

A Senior Application Scientist's Guide: Assessing the Drug-Like Properties of 5-Bromo-2-(pyrrolidin-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In modern drug discovery, the mantra "fail early, fail cheap" has become a guiding principle. Identifying compounds with poor drug-like properties at the outset is as crucial as identifying those with high potency. The 5-bromo-2-(pyrrolidin-2-yl)pyridine scaffold represents a privileged chemical structure, most notably embodied in varenicline, a first-line medication for smoking cessation.[1] Varenicline's success stems not only from its potent partial agonism at α4β2 nicotinic acetylcholine receptors but also from its favorable pharmacokinetic profile, which includes excellent absorption and minimal metabolism.[2][3] This guide provides a comparative framework for assessing key drug-like properties of novel derivatives of this scaffold, explaining the causality behind experimental choices and providing actionable protocols for researchers in the field.

The Criticality of Early ADME Assessment

The journey from a hit compound to a clinical candidate is a multi-parameter optimization challenge. A compound's ultimate success is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which govern its pharmacokinetic profile.[4][5] Neglecting these properties until late-stage development is a costly and high-risk strategy.[5] By implementing a suite of robust in vitro ADME assays early, we can guide chemical synthesis, build meaningful structure-property relationships (SPR), and select candidates with a higher probability of success in vivo.[6][7] This guide will focus on three fundamental pillars of drug-likeness: solubility, permeability, and metabolic stability.

Aqueous Solubility: The Gateway to Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a primary hurdle that can lead to low and erratic oral bioavailability, complicating dose-response relationships and posing significant formulation challenges. We assess this property to ensure our compounds can dissolve sufficiently in the gastrointestinal tract.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

The kinetic solubility assay is a workhorse in early discovery, providing a rapid assessment of how readily a compound dissolves from a DMSO stock into an aqueous buffer. This mimics the initial dissolution challenge a compound faces upon administration.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO). This serves as the starting point for the assay.

  • Compound Plating: In a 96-well clear-bottom plate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4). This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours. This period allows the compound to either dissolve or precipitate until a state of equilibrium is approached.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength of 650 nm using a plate reader. The scattering of light by precipitated particles (turbidity) indicates insolubility.

  • Data Analysis: The solubility is determined by comparing the absorbance of the test well to control wells. A sharp increase in turbidity relative to a soluble control indicates the compound has precipitated and its solubility is below the tested concentration. For a more quantitative result, a serial dilution can be performed to pinpoint the concentration at which precipitation occurs.

Comparative Data & Interpretation

To contextualize the results, we compare our hypothetical derivatives against varenicline (a high-solubility benchmark) and warfarin (a known low-solubility drug).

CompoundStructureRationale for DesignKinetic Solubility (µM) at pH 7.4Assessment
Derivative A 5-Bromo-2-(1-methylpyrrolidin-2-yl)pyridineSmall N-alkylation to probe SAR.> 200High
Derivative B 5-Bromo-2-(1-benzoylpyrrolidin-2-yl)pyridineAddition of a large, lipophilic group.38Moderate
Varenicline Reference DrugMarketed drug with known good properties.> 200High
Warfarin Low-Solubility ComparatorKnown poorly soluble drug.19Low

Expert Insights: Derivative A, with a small N-methylation, retains the high solubility of the parent scaffold, a favorable characteristic. In contrast, the addition of the lipophilic benzoyl group in Derivative B significantly reduces solubility. While not precluding it from further development, this flags a potential liability that may require formulation strategies or structural modification to address.

Membrane Permeability: Crossing the Barrier

For oral drugs, absorption is contingent on the ability to permeate the intestinal epithelium to enter systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an efficient, non-cell-based in vitro tool that models this passive diffusion process.[7]

Experimental Protocol: PAMPA
  • Donor Plate Preparation: Add the test compound (e.g., from a 10 mM DMSO stock) to buffer at the desired pH (e.g., pH 6.5 to simulate the upper intestine) in a 96-well filter donor plate.

  • Membrane Coating: The filter membrane of the donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane), which forms an artificial lipid bilayer.

  • Assay Assembly: An acceptor plate containing buffer (e.g., pH 7.4, simulating physiological pH) is placed on top of the donor plate, creating a "sandwich."

  • Incubation: The plate sandwich is incubated at room temperature for 4-16 hours. During this time, the compound can diffuse from the donor well, through the artificial membrane, and into the acceptor well.

  • Quantification: Following incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated. Compounds are often binned into high and low permeability categories based on their Pe values relative to known standards.

Comparative Data & Interpretation

Here, we compare our derivatives against highly permeable varenicline and the poorly permeable beta-blocker, atenolol.

CompoundApparent Permeability (Pe) (10⁻⁶ cm/s)Predicted Human Intestinal Absorption
Derivative A 9.1High
Derivative B 1.5Moderate
Varenicline 10.2High
Atenolol 0.6Low

Expert Insights: Derivative A demonstrates high permeability, suggesting it is likely to be well-absorbed in vivo. Derivative B's permeability is reduced, a common consequence of increasing molecular size and polarity with the benzoyl group. This result, combined with its moderate solubility, suggests that the oral bioavailability of Derivative B might be limited.

Metabolic Stability: Resisting Clearance

A drug's duration of action and dosing frequency are heavily influenced by its rate of metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. The liver microsomal stability assay is a standard in vitro method to predict hepatic clearance.[6][8]

Experimental Protocol: Liver Microsomal Stability Assay
  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (HLMs, which contain a high concentration of CYP enzymes), buffer, and the test compound (typically at 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C to bring it to physiological temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of the NADPH cofactor, which is required for CYP enzyme activity.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction is transferred to a new plate containing a cold "stop solution" (e.g., acetonitrile with an internal standard) to quench the reaction and precipitate the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.

  • Data Analysis: The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Cl_int).

Comparative Data & Interpretation

Varenicline is known to be metabolically stable, while verapamil is a well-known substrate for rapid CYP3A4 metabolism.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (Cl_int, µL/min/mg)Predicted In Vivo Clearance
Derivative A > 60< 11.5Low
Derivative B 2231.5Moderate
Varenicline > 60< 11.5Low
Verapamil 4.5154High

Expert Insights: Derivative A shows excellent metabolic stability, mirroring the profile of varenicline. This predicts a low rate of hepatic clearance and likely a long half-life in vivo. Derivative B is metabolized more readily. This moderate clearance suggests it would likely require more frequent dosing than Derivative A and has a higher potential for metabolism-based drug-drug interactions.

Integrated Workflow for Property-Based Drug Design

The data from these individual assays are not viewed in isolation but are integrated into a decision-making workflow. This process allows for the iterative optimization of chemical structures to achieve a balance of potency and favorable drug-like properties.

DrugDesignWorkflow cluster_design Design & Synthesis cluster_screening In Vitro Property Profiling cluster_analysis Data Integration & Decision cluster_progression Project Progression Synthesis Synthesize Novel Derivatives Solubility Kinetic Solubility Synthesis->Solubility Permeability PAMPA Synthesis->Permeability Metabolism Microsomal Stability Synthesis->Metabolism Analysis Analyze SAR and Structure-Property Relationships Solubility->Analysis Permeability->Analysis Metabolism->Analysis Good Favorable Profile (e.g., Derivative A) Advance Advance to In Vivo PK Studies Good->Advance Bad Unfavorable Profile (e.g., Derivative B) Optimize Redesign & Optimize Structure Bad->Optimize Analysis->Good All Properties Meet Criteria Analysis->Bad One or More Liabilities Identified Optimize->Synthesis Iterative Cycle

Caption: An integrated workflow for property-based drug design and candidate selection.

Conclusion

The systematic assessment of drug-like properties is indispensable in modern medicinal chemistry. For the this compound series, leveraging the known favorable profile of varenicline as a benchmark provides a powerful comparative tool. Our analysis of two hypothetical derivatives demonstrates how seemingly minor structural modifications can have a significant impact on solubility, permeability, and metabolic stability. Derivative A emerges as a promising candidate with a drug-like profile similar to varenicline, warranting progression to more complex studies. Derivative B, while potentially potent, exhibits liabilities that would necessitate further chemical optimization to mitigate. By embracing this property-driven approach, research teams can allocate resources more effectively, reduce late-stage attrition, and ultimately accelerate the delivery of safe and effective medicines.

References

Safety Operating Guide

Navigating the Disposal of 5-Bromo-2-(pyrrolidin-2-YL)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of 5-Bromo-2-(pyrrolidin-2-YL)pyridine, a halogenated pyridine derivative commonly used in pharmaceutical and chemical synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Profile and Risk Assessment

Understanding the potential hazards of this compound is the first step in its safe disposal. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from analogous compounds, such as its hydrochloride salt and isomers, indicate that it should be handled as a hazardous substance.[1]

Key Potential Hazards:

  • Toxicity: Similar compounds are classified as harmful if swallowed. Ingestion, inhalation, and skin contact should be avoided.

  • Irritation: May cause skin and eye irritation.[2][3]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to long-term environmental contamination. Discharge into the environment must be avoided.[1]

A thorough risk assessment should be conducted before handling this compound, taking into account the quantities being used and the specific laboratory conditions.

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to safety protocols is paramount when handling and preparing this compound for disposal.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always use proper glove removal technique to avoid skin contact.[1]

  • Body Protection: A laboratory coat is essential.

  • Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Handling Precautions:

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3]

  • Ensure adequate ventilation at all times.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][2]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations, as well as institutional policies. This compound must be treated as hazardous waste and should never be disposed of down the drain or in regular trash.[4][5]

Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]

  • Waste Stream: Designate a specific waste container for "Halogenated Organic Waste." Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.[4][7][8]

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][9] The container must be in good condition, free from cracks or leaks.

Waste Container Labeling

Accurate and thorough labeling is a regulatory requirement and a critical safety measure.[5][6][10]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[4]

  • The label must include:

    • The words "Hazardous Waste."[4][5]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[4]

    • For mixtures, list all constituents and their approximate percentages.[4]

    • The date when the first waste is added (accumulation start date).[4]

    • The name and contact information of the responsible researcher or principal investigator.

    • Clear indication of the associated hazards (e.g., "Toxic," "Irritant").

On-Site Accumulation
  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][9]

  • Container Closure: The waste container must be kept securely closed at all times, except when adding waste.[4][9]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]

Arranging for Final Disposal
  • Licensed Waste Carrier: All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1][4]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][5] They will provide specific instructions and any necessary paperwork.

  • Storage Time Limits: Be aware of and adhere to the storage time limits for hazardous waste as defined by regulations (e.g., 90 or 180 days, depending on your generator status).[11][12]

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for the Disposal of this compound cluster_prep Preparation and Handling cluster_containment Waste Containment cluster_storage On-Site Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select a Compatible 'Halogenated Organic Waste' Container fume_hood->select_container label_container Label Container with 'Hazardous Waste' and Full Chemical Name select_container->label_container add_waste Carefully Add Waste to Container label_container->add_waste close_container Securely Close Container add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment contact_ehs Contact Institutional EHS for Waste Pickup secondary_containment->contact_ehs complete_forms Complete Waste Pickup Forms contact_ehs->complete_forms end End: Await Pickup by Licensed Waste Carrier complete_forms->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(pyrrolidin-2-YL)pyridine
Reactant of Route 2
5-Bromo-2-(pyrrolidin-2-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.